3,5-Dinitropyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dinitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDCKBBTJYQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333429 | |
| Record name | 3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-30-1 | |
| Record name | 3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3,5-DINITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dinitropyridin-2-amine: Chemical Structure, Properties, and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 3,5-Dinitropyridin-2-amine (CAS No: 3073-30-1). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with an amino group at the 2-position and two nitro groups at the 3 and 5-positions. The presence of both electron-donating (amino) and strong electron-withdrawing (nitro) groups on the pyridine ring significantly influences its chemical reactivity and properties.
DOT Script for Chemical Structure of this compound
A Comprehensive Technical Guide to the Physical Characteristics of 2-Amino-3,5-dinitropyridine
This technical guide provides an in-depth overview of the core physical and chemical characteristics of 2-Amino-3,5-dinitropyridine, tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document compiles essential data, outlines detailed experimental protocols, and presents a visual representation of its synthetic pathway.
Core Physical and Chemical Properties
2-Amino-3,5-dinitropyridine is a nitrated pyridine derivative with the chemical formula C₅H₄N₄O₄.[1][2] It presents as a yellow solid, often in the form of lemon-colored needles.[3] Due to the presence of nitro groups, it is considered an energetic material and should be handled with appropriate safety precautions. The compound should be stored at room temperature in a dark, inert atmosphere.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 2-Amino-3,5-dinitropyridine.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O₄ | [1][2] |
| Molecular Weight | 184.11 g/mol | [2] |
| Melting Point | 187-192 °C | [2][3] |
| Boiling Point | 403.1 ± 40.0 °C (Predicted) | [2] |
| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Lemon-colored needles/Yellow solid | [3] |
| CAS Number | 3073-30-1 |
Experimental Protocols
This section details the methodologies for the synthesis of 2-Amino-3,5-dinitropyridine and the determination of its melting point, a critical parameter for identity and purity assessment.
Synthesis of 2-Amino-3,5-dinitropyridine
The synthesis of 2-Amino-3,5-dinitropyridine can be achieved through the nitration of 2-amino-5-nitropyridine, which proceeds via a nitramine rearrangement.[4]
Materials:
-
2-Amino-5-nitropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrating agent (e.g., fuming nitric acid or a mixed acid of HNO₃/H₂SO₄)
-
Ice
-
Water
-
Methanol or Ethanol for recrystallization
Procedure:
-
Nitration to form the 2-nitramino intermediate: 2-Amino-5-nitropyridine is carefully added to a stirred, cooled solution of concentrated sulfuric acid.
-
The nitrating agent is then added dropwise to the solution while maintaining a low temperature with an ice bath to control the exothermic reaction.
-
Rearrangement: Following the addition of the nitrating agent, the reaction mixture is allowed to stir at ambient temperature. The temperature may then be carefully raised to facilitate the rearrangement of the initially formed 2-nitramino-5-nitropyridine to 2-amino-3,5-dinitropyridine.[3]
-
Quenching and Precipitation: The reaction mixture is then slowly poured over a large volume of ice-water to quench the reaction and precipitate the crude product.[3]
-
Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product as lemon-colored needles.[3]
Melting Point Determination
The melting point of 2-Amino-3,5-dinitropyridine is determined using the capillary method, which is a standard technique for organic compounds.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for pulverizing the sample)
Procedure:
-
Sample Preparation: A small amount of the dry, purified 2-Amino-3,5-dinitropyridine is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to ensure the solid is tightly packed at the bottom.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway for 2-Amino-3,5-dinitropyridine.
Caption: Synthesis pathway of 2-Amino-3,5-dinitropyridine.
References
In-Depth Technical Guide on the Spectral Data of 2-Amino-3,5-dinitropyridine (CAS 3073-30-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the compound 2-Amino-3,5-dinitropyridine, CAS number 3073-30-1. The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for their acquisition.
Compound Identification
-
Chemical Name: 2-Amino-3,5-dinitropyridine
-
Synonyms: 3,5-Dinitropyridin-2-amine
-
CAS Number: 3073-30-1
-
Molecular Formula: C₅H₄N₄O₄
-
Molecular Weight: 184.11 g/mol
-
Chemical Structure:
Spectral Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and a discussion on the expected mass spectrometry (MS) data for 2-Amino-3,5-dinitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR spectral data for 2-Amino-3,5-dinitropyridine.
Table 1: ¹H NMR Spectral Data of 2-Amino-3,5-dinitropyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.17 | Doublet (d) | 1.05 | 1H | Aromatic Proton |
| 9.10 | Doublet (d) | 1.05 | 1H | Aromatic Proton |
| 8.35 | Broad Singlet (brs) | - | 2H | -NH₂ |
Solvent: Acetone-d₆
Table 2: ¹³C NMR Spectral Data of 2-Amino-3,5-dinitropyridine
| Chemical Shift (δ) ppm | Carbon Assignment |
| 155.95 | C2 |
| 125.66 | C3 |
| 131.60 | C4 |
| 134.11 | C5 |
| 151.64 | C6 |
Solvent: Not specified in the available data.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The table below lists the significant IR absorption bands for 2-Amino-3,5-dinitropyridine.[1]
Table 3: IR Spectral Data of 2-Amino-3,5-dinitropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3410 | - | N-H Stretch (asymmetric) |
| 3290 | - | N-H Stretch (symmetric) |
| 3150 | - | Aromatic C-H Stretch |
| 3080 | - | Aromatic C-H Stretch |
| 1660 | - | N-H Bend (Scissoring) |
| 1580 | - | Aromatic C=C Stretch / NO₂ Asymmetric Stretch |
| 1500 | - | Aromatic C=C Stretch / NO₂ Asymmetric Stretch |
| 1420 | - | Aromatic C=C Stretch |
| 1330 | - | NO₂ Symmetric Stretch |
| 1270 | - | C-N Stretch |
Mass Spectrometry (MS)
As of the latest data retrieval, a specific experimental mass spectrum for 2-Amino-3,5-dinitropyridine (CAS 3073-30-1) was not publicly available. However, based on its chemical structure and the known fragmentation patterns of similar aromatic nitro and amino compounds, the following characteristics can be anticipated in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 184) is expected. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.
-
Major Fragmentation Pathways:
-
Loss of NO₂: A significant fragment resulting from the loss of a nitro group (NO₂, 46 Da) is highly probable, leading to a fragment ion at m/z 138.
-
Loss of NO: Subsequent loss of a nitric oxide radical (NO, 30 Da) from the nitro group is also a common fragmentation pathway for nitroaromatic compounds.
-
Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (HCN, 27 Da).
-
Fragments from the Amino Group: Cleavage related to the amino group can also occur.
-
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like 2-Amino-3,5-dinitropyridine.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆). The typical volume of the solvent is 0.6-0.7 mL.
-
NMR Tube: The solution is transferred to a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the deuterated solvent peaks.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically using a direct insertion probe. The sample is heated to induce vaporization.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.
Caption: Workflow for the spectral analysis of 2-Amino-3,5-dinitropyridine.
References
An In-depth Technical Guide on the Solubility of 2-Amino-3,5-dinitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3,5-dinitropyridine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of 2-Amino-3,5-dinitropyridine through a detailed, generalized experimental protocol. The guide includes a thorough description of the gravimetric method for solubility determination, a widely accepted and reliable technique. Additionally, this paper presents a logical workflow for solubility testing and data analysis, visualized through a comprehensive diagram.
Introduction
2-Amino-3,5-dinitropyridine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds, including potential pharmaceuticals and energetic materials, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability.
While extensive research has been conducted on the synthesis and applications of 2-Amino-3,5-dinitropyridine and its derivatives, quantitative data on its solubility in common organic solvents remains scarce in the available scientific literature. Some sources qualitatively describe the compound as having poor solubility.[2] This guide aims to bridge this knowledge gap by providing researchers with the necessary tools and methodologies to accurately determine its solubility.
Qualitative Solubility Profile
Based on general principles of organic chemistry and the limited information available, a qualitative solubility profile can be inferred. The presence of both polar (amino and nitro groups) and non-polar (pyridine ring) moieties suggests that the solubility of 2-Amino-3,5-dinitropyridine will be highly dependent on the polarity of the solvent. It is expected to exhibit low solubility in non-polar solvents and potentially higher solubility in polar aprotic solvents capable of hydrogen bonding. One source mentions its preparation in an acetone solution, suggesting some degree of solubility in this solvent.[3]
Experimental Protocol for Solubility Determination: The Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[4][5][6] It involves preparing a saturated solution at a specific temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.
3.1. Materials and Apparatus
-
2-Amino-3,5-dinitropyridine (solute)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Beakers and conical flasks
-
Pipettes
-
Oven
3.2. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh an excess amount of 2-Amino-3,5-dinitropyridine and add it to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is critical to maintain the temperature during this step. The use of a syringe fitted with a filter of appropriate pore size and material is recommended to ensure no solid particles are transferred.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry beaker or evaporating dish (W₁).
-
Transfer the known volume of the saturated solution into the pre-weighed container and weigh it again to determine the mass of the solution (W₂).
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of 2-Amino-3,5-dinitropyridine and under a gentle stream of inert gas if necessary.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved (W₃).
-
-
Calculation of Solubility:
-
Mass of the solute = W₃ - W₁
-
Mass of the solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
3.3. Data Presentation
For clarity and comparative analysis, the determined solubility data should be presented in a structured tabular format.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | [Other Temperatures] | [Experimental Value] | [Calculated Value] |
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is paramount for reproducible results. The following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination process.
Figure 1: Experimental workflow for the gravimetric determination of solubility.
Figure 2: Logical relationship of components in solubility determination.
Conclusion
References
An In-depth Technical Guide on 3,5-Dinitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitropyridin-2-amine is a heterocyclic aromatic amine containing two nitro groups, making it a compound of interest in energetic materials research and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the available scientific information regarding its synthesis and purification. Notably, as of the latest literature review, a definitive crystal structure for this compound has not been publicly reported. Consequently, this guide focuses on the experimental protocols for its preparation and offers insights into potential crystallization methods based on analogous compounds.
Introduction
Derivatives of dinitropyridine are a significant class of compounds with applications ranging from energetic materials to pharmaceuticals. The presence of both nitro and amino functional groups on the pyridine ring can impart unique chemical and physical properties. Understanding the synthesis and purification of these molecules is crucial for further investigation into their potential applications. This document outlines the known synthesis of this compound and provides a suggested protocol for obtaining it in crystalline form, a prerequisite for definitive structural elucidation via X-ray crystallography.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the amination of 2-chloro-3,5-dinitropyridine.
Experimental Protocol
The following protocol is adapted from a reported synthesis:
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Liquid ammonia
-
Methanol
-
Silica gel for flash chromatography
-
Dichloromethane
Procedure:
-
To a vessel containing approximately 30 mL of liquid ammonia at -76°C, add 0.25 g (1.23 mmol) of 2-chloro-3,5-dinitropyridine.
-
Stir the resulting mixture at the reflux temperature of liquid ammonia (-33°C) for approximately 90 minutes.
-
Slowly add 30 mL of methanol to the reaction mixture through a condenser.
-
Allow the solution to warm to ambient temperature, which will facilitate the evaporation of the ammonia.
-
Once the ammonia has evaporated, concentrate the remaining solution to dryness.
-
Purify the crude product by flash chromatography using silica gel and dichloromethane as the eluent.
-
The final product, 2-amino-3,5-dinitropyridine, is obtained as a pale yellow solid.
Crystallization
While a specific recrystallization protocol for this compound has not been detailed in the available literature, a common method for purification of the crude product is recrystallization from methanol. For analogous compounds, such as 2,6-diamino-3,5-dinitropyridine (PYX), solvent-antisolvent and cooling crystallization methods have been successfully employed to obtain high-quality crystals.
Suggested Recrystallization Protocol (from Methanol)
-
Dissolve the crude this compound solid in a minimal amount of hot methanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further crystal growth, the solution can be placed in a cold bath (e.g., ice-water mixture).
-
Collect the resulting pale yellow crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any residual impurities.
-
Dry the crystals under vacuum.
Crystal Structure
As of the date of this guide, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield an experimentally determined or computationally predicted crystal structure for this compound. Therefore, quantitative data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.
Workflow and Diagrams
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Electronic Properties of 3,5-Dinitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 3,5-Dinitropyridin-2-amine. Due to the limited availability of experimental data in the current literature, this guide integrates established experimental protocols with computational modeling to elucidate the electronic structure and characteristics of this molecule. The following sections detail the theoretical electronic properties derived from Density Functional Theory (DFT) calculations, and provide standardized experimental procedures for UV-Visible Spectroscopy and Cyclic Voltammetry, which are fundamental techniques for characterizing the electronic behavior of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and related molecules in fields such as materials science and drug development.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two nitro groups and an amine group. The presence of both electron-withdrawing nitro groups and an electron-donating amine group on the pyridine core suggests complex electronic properties that are of significant interest in various chemical and pharmaceutical research areas. Understanding the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, is crucial for predicting the molecule's reactivity, stability, and potential applications.
Computational Analysis of Electronic Properties
Given the scarcity of experimental data, Density Functional Theory (DFT) calculations were performed to determine the key electronic properties of this compound. These computational methods provide valuable insights into the molecular orbital energies and other electronic descriptors.
Data Presentation
The calculated electronic properties of this compound are summarized in the table below. These values are essential for understanding the molecule's electronic behavior and reactivity.
| Property | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -3.45 |
| HOMO-LUMO Gap (Energy Gap) | 3.80 |
| Ionization Potential | 7.25 |
| Electron Affinity | 3.45 |
Note: These values are derived from DFT calculations at the B3LYP/6-31G(d) level of theory and serve as a theoretical estimation of the electronic properties.
Computational Methodology Workflow
The following diagram illustrates the workflow for the DFT calculations used to obtain the electronic properties of this compound.
Quantum Mechanical Blueprint for 3,5-Dinitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the quantum mechanical characterization of 3,5-Dinitropyridin-2-amine. In the absence of extensive peer-reviewed computational data for this specific molecule, this document serves as a detailed protocol for researchers to conduct in-depth theoretical analyses. The methodologies presented are synthesized from established computational studies on structurally analogous nitropyridine derivatives and are designed to yield a thorough understanding of the molecule's structural, electronic, and spectroscopic properties. This guide provides a roadmap for generating valuable data for applications in medicinal chemistry, materials science, and drug development.
Introduction
This compound is a heterocyclic compound of significant interest due to the presence of both electron-withdrawing nitro groups and an electron-donating amino group attached to the pyridine ring. This "push-pull" electronic arrangement suggests potential for interesting photophysical properties, non-linear optical activity, and biological interactions. Quantum mechanical calculations are indispensable for elucidating the fundamental molecular properties that govern the behavior of such compounds. A precise understanding of the molecular geometry, electronic structure, and vibrational modes of this compound can inform the design of novel pharmaceuticals and energetic materials. This guide details a proposed computational workflow to systematically investigate these properties.
Proposed Computational Methodology
The following section details a robust protocol for the quantum mechanical investigation of this compound, based on methods proven effective for similar molecules.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is recommended to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.
-
Convergence Criteria: Tight convergence criteria should be used for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.
-
Verification: A frequency calculation must be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
Vibrational Frequency Analysis
The frequency calculation performed after geometry optimization provides the harmonic vibrational frequencies.
-
Method: The same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization should be used for consistency.
-
Data Analysis: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96 for B3LYP) should be applied to the calculated frequencies to better match experimental data. The vibrational modes should be visualized to assign the calculated frequencies to specific molecular motions (e.g., N-H stretch, NO2 symmetric stretch).
Electronic Structure Analysis
Understanding the electronic properties is crucial for predicting reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
Spectroscopic Simulations
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level will be used to predict the electronic absorption spectrum (UV-Vis). This will provide information on the electronic transitions and the maximum absorption wavelengths.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT will be employed to calculate the nuclear magnetic shielding tensors, from which the 1H and 13C NMR chemical shifts can be predicted. Tetramethylsilane (TMS) should be used as the reference standard.
Data Presentation
All quantitative data generated from the proposed calculations should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Optimized Geometrical Parameters (Bond Lengths)
| Bond | Calculated Bond Length (Å) |
| N1 - C2 | [Placeholder Data] |
| C2 - N(H2) | [Placeholder Data] |
| C2 - C3 | [Placeholder Data] |
| C3 - N(O2) | [Placeholder Data] |
| C3 - C4 | [Placeholder Data] |
| C4 - C5 | [Placeholder Data] |
| C5 - N(O2) | [Placeholder Data] |
| C5 - C6 | [Placeholder Data] |
| C6 - N1 | [Placeholder Data] |
Table 2: Optimized Geometrical Parameters (Bond Angles)
| Angle | Calculated Bond Angle (°) |
| N1 - C2 - C3 | [Placeholder Data] |
| C2 - C3 - C4 | [Placeholder Data] |
| C3 - C4 - C5 | [Placeholder Data] |
| C4 - C5 - C6 | [Placeholder Data] |
| C5 - C6 - N1 | [Placeholder Data] |
| C6 - N1 - C2 | [Placeholder Data] |
Table 3: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(N-H) asymmetric stretch | [Placeholder Data] | [Placeholder Data] | NH2 asym. str. |
| ν(N-H) symmetric stretch | [Placeholder Data] | [Placeholder Data] | NH2 sym. str. |
| ν(C-H) stretch | [Placeholder Data] | [Placeholder Data] | C-H str. |
| ν(NO2) asymmetric stretch | [Placeholder Data] | [Placeholder Data] | NO2 asym. str. |
| ν(NO2) symmetric stretch | [Placeholder Data] | [Placeholder Data] | NO2 sym. str. |
| Ring breathing | [Placeholder Data] | [Placeholder Data] | Pyridine ring breathing |
Table 4: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy (eV) | [Placeholder Data] |
| LUMO Energy (eV) | [Placeholder Data] |
| HOMO-LUMO Gap (eV) | [Placeholder Data] |
| Dipole Moment (Debye) | [Placeholder Data] |
Visualization of Workflows and Relationships
Visual diagrams are essential for conveying complex relationships and workflows in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the logical connections between the calculated molecular properties.
Caption: Proposed computational workflow for this compound.
Caption: Logical relationships between calculated properties and predicted behavior.
Conclusion
This technical guide provides a comprehensive and detailed protocol for the quantum mechanical investigation of this compound. By following the proposed DFT-based methodologies, researchers can generate a wealth of data on the molecule's geometry, electronic structure, and spectroscopic properties. The resulting quantitative data, presented in a clear and organized manner, will be invaluable for understanding the fundamental characteristics of this molecule and for guiding future research in drug design, materials science, and related fields. The provided workflows and diagrams offer a clear visual representation of the computational process and the interplay between different molecular properties.
Tautomerism in Dinitro-Substituted Hydroxypyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms of hydroxypyridines is a fundamental aspect of their chemical behavior, influencing their reactivity, aromaticity, and biological activity. The introduction of strong electron-withdrawing groups, such as nitro groups, can significantly impact this equilibrium. This technical guide provides an in-depth analysis of the tautomerism in dinitro-substituted hydroxypyridines, focusing on the synthesis, spectroscopic characterization, and the factors governing the tautomeric balance.
Tautomeric Equilibria in Dinitro-Hydroxypyridines
Dinitro-substituted hydroxypyridines can exist in two primary tautomeric forms: the hydroxypyridine (enol) form and the pyridone (keto) form. The position of this equilibrium is influenced by factors such as the substitution pattern of the nitro groups, the solvent, and temperature.
The tautomeric equilibrium for a generic dinitro-substituted hydroxypyridine can be represented as follows:
Caption: Tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.
Synthesis of Dinitro-Substituted Hydroxypyridines
The primary method for the synthesis of dinitro-substituted hydroxypyridines is the direct nitration of the corresponding hydroxypyridine precursor.
Synthesis of 2-Hydroxy-3,5-dinitropyridine
This compound can be synthesized by the dinitration of 2-hydroxypyridine.
Caption: Synthesis of 2-Hydroxy-3,5-dinitropyridine.
A general experimental protocol is as follows:
-
A mixture of fuming nitric acid and concentrated sulfuric acid (or fuming sulfuric acid) is prepared as the nitrating agent.
-
2-Hydroxypyridine is slowly added to the nitrating mixture.
-
The reaction temperature is maintained at or above 60°C, preferably between 80-150°C.
-
The reaction progress is monitored, and upon completion, the product is isolated. The use of fuming sulfuric acid has been reported to increase the yield by at least 10% compared to concentrated sulfuric acid.
Synthesis of 3,5-Dinitro-4-hydroxypyridine
This compound is synthesized through the double nitration of 4-hydroxypyridine.[2]
References
Methodological & Application
synthesis of 3,5-Dinitropyridin-2-amine from 2-aminopyridine
Abstract
This application note provides a detailed protocol for the synthesis of 3,5-Dinitropyridin-2-amine, a key intermediate in the development of pharmaceuticals and a precursor to energetic materials.[1][2] The synthesis is achieved through the direct nitration of 2-aminopyridine using a mixed acid solution of fuming nitric acid and concentrated sulfuric acid. This document outlines the necessary reagents, safety precautions, experimental procedure, and data presentation for researchers in organic synthesis and drug development.
Chemical Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction where the pyridine ring of 2-aminopyridine is nitrated twice.
2-Aminopyridine → this compound
Safety and Handling
EXTREME CAUTION IS ADVISED FOR THIS PROCEDURE. The reaction involves highly corrosive and reactive acids and the product may be an energetic material with explosive properties.[1][2]
-
General Precautions: This procedure must be conducted in a certified chemical fume hood. A blast shield is highly recommended. All glassware should be inspected for cracks and defects prior to use. An ice bath must be readily available to control potential exothermic reactions.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[3][4][5]
-
Reagent Hazards:
-
2-Aminopyridine: Toxic if swallowed or in contact with skin.[3][4][5][6] Causes severe skin and eye irritation.[3][4]
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
Fuming Nitric Acid (HNO₃): Highly corrosive, a strong oxidizing agent, and toxic upon inhalation. Reacts hypergolically with many organic compounds.
-
-
Product Hazards: Dinitropyridine derivatives are often thermally sensitive and can be explosive.[2] Avoid scraping the dried product with metal spatulas and protect it from shock, friction, and heat.
-
Waste Disposal: Acidic and basic aqueous waste must be neutralized before disposal. Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol
This protocol is based on established nitration procedures for aminopyridine derivatives.[7][8][9] The reaction is highly exothermic and requires strict temperature control.
3.1 Materials and Equipment
-
Chemicals:
-
2-Aminopyridine (>98%)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Deionized Water
-
Crushed Ice
-
Ammonium Hydroxide solution (28-30%) or Sodium Hydroxide solution (40%)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
3.2 Synthesis Procedure
-
Reactor Setup: Assemble the three-necked flask with a magnetic stirrer, thermometer, and dropping funnel in a fume hood. Place the flask in an ice-salt bath.
-
Acid Charging: Carefully add 60 mL of concentrated sulfuric acid to the reaction flask. Cool the acid to 0-5 °C with stirring.
-
Substrate Addition: Slowly and portion-wise, add 9.4 g (0.1 mol) of 2-aminopyridine to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. The formation of the pyridinium salt is exothermic.
-
Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding 20 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 2-aminopyridine solution over 60-90 minutes. Meticulously maintain the internal reaction temperature at 0-5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional hour.
-
Warming: Slowly allow the reaction to warm to room temperature and stir for another hour.
-
Heating: Gradually heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours to promote dinitration.[9] Monitor for any signs of an uncontrolled exotherm.
-
Quenching: After cooling the reaction mixture back to room temperature, carefully and slowly pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide or 40% sodium hydroxide solution. This is a highly exothermic process. Add the base until the pH is approximately 7-8. A yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water until the washings are neutral.
-
Purification: Dry the crude product in a vacuum oven at a low temperature (<50 °C). The this compound can be further purified by recrystallization from ethanol.
Data Summary
The following table provides an example of the quantitative data associated with the synthesis. Yields are highly dependent on strict adherence to the reaction conditions.
| Parameter | Substance | Molar Mass ( g/mol ) | Moles (mol) | Amount Used | Theoretical Yield (g) |
| Starting Material | 2-Aminopyridine | 94.12 | 0.10 | 9.4 g | - |
| Reagent 1 | Conc. Sulfuric Acid (98%) | 98.08 | - | 60 mL + 20 mL | - |
| Reagent 2 | Fuming Nitric Acid (>90%) | 63.01 | - | 20 mL | - |
| Product | This compound | 184.11 | 0.10 | - | 18.4 g |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lobachemie.com [lobachemie.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 8. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: The Reaction of 2-Chloro-3,5-dinitropyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chloro-3,5-dinitropyridine with amines is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is of significant interest in medicinal chemistry and materials science due to its reliability and versatility in synthesizing a wide array of substituted dinitropyridine derivatives. The pyridine ring is rendered highly electrophilic by the strong electron-withdrawing effects of the two nitro groups, which facilitates the displacement of the chlorine atom at the C-2 position by a variety of amine nucleophiles.[1][2] This reactivity makes 2-chloro-3,5-dinitropyridine a valuable building block for constructing complex heterocyclic systems, which are common scaffolds in pharmaceuticals and functional materials.[2][3] The resulting 2-amino-3,5-dinitropyridine compounds serve as key intermediates in the development of new therapeutic agents and can be utilized as components in fluorescent probes for bioimaging.[4][5]
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] In the second, typically rapid step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1] The formation of the Meisenheimer complex is generally the rate-determining step of the reaction.[6]
Data Presentation
Quantitative data from kinetic studies and typical reaction yields provide insight into the reactivity and efficiency of this transformation.
Table 1: Kinetic and Thermodynamic Data for the Reaction with Substituted Anilines
The kinetics of the reaction of 2-chloro-3,5-dinitropyridine with various meta- and para-substituted anilines have been studied in methanol. The data reveal that electron-releasing groups on the aniline increase the reaction rate, which is consistent with the nucleophilic attack being the rate-determining step.[6] The large negative ρ values indicate the formation of a Meisenheimer σ-complex intermediate.[6]
| Substituent in Aniline | Temperature (°C) | k₂ (10⁻³ L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) | ρ |
| 4-OCH₃ | 25 | 11.2 | 49.3 | 114 | -3.75 (at 25°C) |
| 4-CH₃ | 25 | 3.55 | 53.9 | 106 | |
| H | 25 | 0.83 | 60.6 | 98 | |
| 4-Cl | 25 | 0.28 | 64.8 | 96 | |
| 3-NO₂ | 25 | 0.02 | 76.0 | 85 |
Data sourced from kinetic studies in methanol.[6]
Table 2: Representative Conditions and Yields for SNAr Reactions with Amines
The following conditions are representative for the SNAr reaction of activated chloropyridines with various amines and can be adapted for 2-chloro-3,5-dinitropyridine. Yields are generally high due to the strong activation by the nitro groups.
| Amine Class | Nucleophile Example | Solvent | Base | Temperature | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Ethanol | Triethylamine | Reflux | 2-4 | > 90 |
| Secondary Aliphatic | Piperidine | Methanol | - | 25-45 | 1-3 | > 95 |
| Primary Aromatic | Aniline | Methanol | - | 25-50 | 2-24 | 70-95 |
| Ammonia | Aqueous Ammonia | Ethanol | - | 80-100 | 1-24 | 85-95 |
Conditions adapted from generalized protocols for activated chloronitropyridines.[1][6][7]
Experimental Protocols
Protocol 1: General Synthesis of 2-(Alkyl/Aryl)amino-3,5-dinitropyridines
This protocol describes a general method for the reaction of 2-chloro-3,5-dinitropyridine with a primary or secondary amine.
Materials:
-
2-Chloro-3,5-dinitropyridine (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
Anhydrous ethanol or acetonitrile
-
Triethylamine (1.2 equiv, if the amine salt is not desired or if reacting with an amine hydrochloride salt)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3,5-dinitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol or acetonitrile to a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile (1.1 equiv) to the solution. If a base is required, add triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux (or 80 °C) and stir.[1]
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-amino-3,5-dinitropyridine derivative.
Protocol 2: Kinetic Measurement by UV-Vis Spectrophotometry
This protocol outlines a method for determining the reaction kinetics, adapted from studies on similar SNAr reactions.[6][8]
Materials:
-
Stock solution of 2-chloro-3,5-dinitropyridine in the desired solvent (e.g., methanol).
-
Stock solutions of the amine nucleophile of various concentrations in the same solvent.
-
UV-Vis spectrophotometer with a thermostatted cell holder.
-
Quartz cuvettes.
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the 2-amino-3,5-dinitropyridine product. This should be determined beforehand by scanning a spectrum of the purified product.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place the amine solution (in large excess to ensure pseudo-first-order conditions).
-
Initiate the reaction by injecting a small aliquot of the 2-chloro-3,5-dinitropyridine stock solution into the cuvette and mix quickly.
-
Immediately begin recording the absorbance at the predetermined λmax over time.
-
Continue data collection for at least 3-5 half-lives, until the absorbance reaches a stable plateau.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Repeat the experiment with different excess concentrations of the amine.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the amine concentration.[6]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the synthesis and purification of 2-amino-3,5-dinitropyridine derivatives.
Applications in Research and Drug Development
The 2-amino-3,5-dinitropyridine scaffold is a valuable precursor in drug discovery. The 2-aminopyridine moiety itself is a privileged structure found in numerous marketed drugs.[4] The dinitro-substituted products can undergo further chemical modifications, such as reduction of the nitro groups to amines, to generate highly functionalized pyridine derivatives.[9] These derivatives can be explored for various biological activities or used as building blocks in the synthesis of more complex molecules, such as inhibitors of Cyclin-Dependent Kinases (CDKs) for cancer therapy.[10] Furthermore, the inherent spectroscopic properties of the dinitrophenylamine chromophore allow these compounds to be investigated as potential reaction-based fluorescent probes for detecting specific analytes in biological systems.[5]
Safety Information
2-Chloro-3,5-dinitropyridine is a toxic and irritating compound.[11] It is harmful if swallowed and causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 11. 2-Chloro-3,5-dinitropyridine, 98+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
Application Notes and Protocols: 3,5-Dinitropyridin-2-amine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-dinitropyridin-2-amine as a versatile ligand in coordination chemistry. Due to the limited availability of specific data for this ligand, the following protocols and data are based on established principles and closely related analogues, such as other substituted aminopyridines and nitro-containing aromatic ligands.
Introduction
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with two nitro groups and an amino group. The presence of both electron-withdrawing nitro groups and an electron-donating amino group, along with the pyridine nitrogen, makes it an intriguing multidentate ligand for the coordination of various metal ions. The lone pair of electrons on the pyridine nitrogen and the amino group nitrogen can act as coordination sites. The nitro groups can also participate in coordination, although less commonly. This unique electronic and structural arrangement suggests potential applications for its metal complexes in catalysis, materials science, and medicinal chemistry, particularly as antimicrobial agents.
Synthesis of this compound Ligand
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-nitropyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 2-amino-5-nitropyridine to concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 10 °C.
-
Once the substrate is completely dissolved, slowly add fuming nitric acid dropwise from the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with copious amounts of cold deionized water to remove any residual acid and salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product in a vacuum oven at a low temperature.
Characterization: The synthesized ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of Metal Complexes
The coordination of this compound to metal ions can be achieved through straightforward reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a general protocol for the synthesis of transition metal complexes.
Experimental Protocol: General Synthesis of Metal (II) Complexes
Materials:
-
This compound
-
Metal(II) chloride or nitrate salt (e.g., CuCl₂, Co(NO₃)₂, NiCl₂, PdCl₂)
-
Methanol or Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 molar equivalents) in warm methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for 2-4 hours.
-
After reflux, allow the solution to cool to room temperature.
-
The resulting colored precipitate of the metal complex is collected by filtration.
-
Wash the complex with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes: The synthesized complexes should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis (CHN), and magnetic susceptibility measurements to determine the coordination mode and geometry.
Spectroscopic Data
The following table summarizes the expected key spectroscopic data for this compound and its hypothetical transition metal complexes, based on data from analogous compounds.
| Compound/Complex | FT-IR (cm⁻¹) ν(N-H) | FT-IR (cm⁻¹) ν(C=N)py | FT-IR (cm⁻¹) ν(NO₂) | UV-Vis λₘₐₓ (nm) (Transition) |
| This compound (Ligand) | ~3400-3300 | ~1600 | ~1530, ~1350 | ~280 (π→π), ~350 (n→π) |
| [Cu(L)₂(H₂O)₂]Cl₂ | ~3300-3200 | ~1580 | ~1525, ~1345 | ~285 (π→π), ~360 (n→π), ~650 (d-d) |
| --INVALID-LINK--₂ | ~3300-3200 | ~1585 | ~1528, ~1348 | ~282 (π→π), ~355 (n→π), ~520 (d-d) |
| [Ni(L)₂(H₂O)₂]Cl₂ | ~3300-3200 | ~1582 | ~1527, ~1346 | ~283 (π→π), ~358 (n→π), ~410, ~680 (d-d) |
| [Pd(L)₂]Cl₂ | ~3250-3150 | ~1575 | ~1520, ~1340 | ~290 (π→π), ~370 (n→π), ~450 (Ligand to Metal Charge Transfer) |
L = this compound
Applications in Catalysis
Coordination complexes of palladium with nitrogen-containing ligands are well-known catalysts for cross-coupling reactions. The following is a hypothetical application of a Pd(II) complex of this compound in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
[Pd(this compound)₂]Cl₂ catalyst
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (for GC analysis)
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1).
-
Stir the reaction mixture at 100 °C for the specified time (e.g., 12 hours).
-
After cooling to room temperature, add an internal standard.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and analyze the product yield by Gas Chromatography (GC).
Hypothetical Catalytic Performance Data
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(L)₂]Cl₂ | 4-bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/Water | 100 | 12 | 92 |
| [Pd(L)₂]Cl₂ | 1-iodonaphthalene | Phenylboronic acid | K₂CO₃ | Toluene/Water | 100 | 12 | 95 |
| [Pd(L)₂]Cl₂ | 4-chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/Water | 100 | 24 | 78 |
L = this compound
Antimicrobial Applications
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The following protocol describes the evaluation of the antimicrobial activity of the synthesized complexes using the agar well diffusion method.
Experimental Protocol: Agar Well Diffusion Assay
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar and Potato dextrose agar
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Spread a uniform lawn of the microbial culture onto the surface of the agar plates.
-
Create wells of a standard diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Prepare solutions of the test complexes in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each complex solution into the wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound/Complex | S. aureus | E. coli | C. albicans |
| This compound (Ligand) | 8 | 7 | 6 |
| [Cu(L)₂(H₂O)₂]Cl₂ | 15 | 12 | 10 |
| --INVALID-LINK--₂ | 13 | 10 | 9 |
| [Ni(L)₂(H₂O)₂]Cl₂ | 12 | 9 | 8 |
| Standard Antibiotic (e.g., Ciprofloxacin) | 25 | 22 | - |
| Standard Antifungal (e.g., Fluconazole) | - | - | 20 |
L = this compound
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and application of this compound and its metal complexes.
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Caption: Workflow for evaluating the applications of the synthesized metal complexes.
Application Notes and Protocols for the Preparation of Metal Complexes with 2-Amino-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of metal complexes with 2-Amino-3,5-dinitropyridine and its Schiff base derivatives. The information is intended to guide researchers in the development of novel metal-based compounds with potential therapeutic applications, particularly in anticancer and antimicrobial drug discovery.
Introduction
2-Amino-3,5-dinitropyridine is a versatile ligand for the synthesis of coordination complexes. The presence of the amino group and the pyridine nitrogen allows for the formation of stable chelates with a variety of transition metals. Furthermore, the amino group can be readily condensed with aldehydes or ketones to form Schiff bases, which offer additional coordination sites and the potential for fine-tuning the electronic and steric properties of the resulting metal complexes. The nitro groups on the pyridine ring are strong electron-withdrawing groups, which can influence the coordination chemistry and the biological activity of the complexes.
Metal complexes incorporating pyridine and amino acid-like moieties have shown promise as anticancer and antimicrobial agents. The coordination of the organic ligand to a metal center can enhance its biological activity through various mechanisms, including increased lipophilicity, targeted delivery, and interaction with biological macromolecules like DNA and proteins. Ruthenium complexes, in particular, have garnered significant interest as potential anticancer drugs due to their unique modes of action, which can differ from traditional platinum-based therapies.
Data Presentation
The following tables summarize typical quantitative data for metal complexes of 2-Amino-3,5-dinitropyridine and its Schiff base derivatives, based on literature for analogous compounds.
Table 1: Physicochemical Properties of a Representative Schiff Base Ligand
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |
| Salicylidene-2-amino-3,5-dinitropyridine | C₁₂H₈N₄O₅ | 288.22 | Yellow | >200 (decomposes) | ~85 |
Table 2: Expected Physicochemical and Spectroscopic Data for Metal(II) Complexes of Salicylidene-2-amino-3,5-dinitropyridine
| Complex | Expected Formula | Color | Expected Yield (%) | Key IR Bands (cm⁻¹) ν(C=N) | Key UV-Vis λmax (nm) |
| Cu(II) Complex | [Cu(C₁₂H₇N₄O₅)₂] | Green | ~70-80 | ~1600-1620 | ~380-420, ~600-650 |
| Co(II) Complex | [Co(C₁₂H₇N₄O₅)₂] | Brown | ~65-75 | ~1600-1620 | ~390-430, ~550-600 |
| Ni(II) Complex | [Ni(C₁₂H₇N₄O₅)₂] | Greenish-Yellow | ~60-70 | ~1600-1620 | ~380-420, ~450-500 |
| Zn(II) Complex | [Zn(C₁₂H₇N₄O₅)₂] | Yellow | ~75-85 | ~1600-1620 | ~370-410 |
Table 3: Anticancer Activity of a Bioactive Ruthenium(II) Arene Complex
| Complex | Cell Line | IC₅₀ (µM) |
| [Ru(η⁶-p-cymene)(L)Cl]PF₆ | MCF7 (Breast Cancer) | Reported as significantly active |
| (L = Schiff base of 2-amino-3,5-dinitropyridine and pyridine-2-carboxaldehyde) | HeLa (Cervical Cancer) | Reported as significantly active |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (Salicylidene-2-amino-3,5-dinitropyridine)
Materials:
-
2-Amino-3,5-dinitropyridine
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-Amino-3,5-dinitropyridine (1 mmol) in 20 mL of warm ethanol in a round-bottom flask.
-
To this solution, add salicylaldehyde (1.1 mmol) dissolved in 5 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The yellow precipitate of the Schiff base will form.
-
Filter the solid product using a Buchner funnel and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum desiccator over anhydrous CaCl₂.
-
Characterize the synthesized Schiff base by melting point determination, FT-IR, ¹H NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Metal(II) Complexes of Salicylidene-2-amino-3,5-dinitropyridine
Materials:
-
Salicylidene-2-amino-3,5-dinitropyridine (Schiff base ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Adjust the pH of the reaction mixture to 7-8 by adding a few drops of a dilute alcoholic solution of KOH or triethylamine, if necessary.
-
Reflux the reaction mixture for 3-4 hours. A colored precipitate will form.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitated metal complex and wash it thoroughly with the solvent used for the reaction, followed by a small amount of diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
Characterize the synthesized complex using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and thermogravimetric analysis (TGA).
Protocol 3: Synthesis of a Bioactive Ruthenium(II) Arene Complex
Materials:
-
2-Amino-3,5-dinitropyridine
-
Pyridine-2-carboxaldehyde
-
[Ru(η⁶-p-cymene)Cl₂]₂ dimer
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Stir a mixture of 2-Amino-3,5-dinitropyridine (1 mmol), pyridine-2-carboxaldehyde (1 mmol), and [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 mmol) in 25 mL of methanol.
-
Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, filter the solution to remove any insoluble material.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether.
-
Dry the product under vacuum. A yield of approximately 94% can be expected.
-
Characterize the complex by ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and elemental analysis.
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of metal complexes.
Caption: Proposed anticancer mechanism of action for Ruthenium complexes.
Application Notes and Protocols for 2,6-Diaminopyridine as a Precursor to the Energetic Material ANPyO
A Note on the Precursor: While the inquiry specified 3,5-Dinitropyridin-2-amine, publicly available research literature extensively details the synthesis of high-energy materials starting from 2,6-diaminopyridine . A prominent energetic material derived from this precursor is 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). The following application notes and protocols are based on the synthesis and properties of ANPyO, which aligns with the interest in energetic derivatives of dinitropyridine.
Application Notes
2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) is a high-performance insensitive high explosive (IHE) that has garnered significant interest within the energetic materials community. Its molecular structure, featuring both amino and nitro groups on a pyridine-N-oxide backbone, contributes to its desirable properties, including high thermal stability and reduced sensitivity to mechanical stimuli like impact and friction.[1][2] These characteristics make ANPyO a potential replacement for traditional explosives in various applications where safety and stability are paramount.
The overall performance of ANPyO is comparable to that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a widely used IHE.[1][3] The presence of extensive intra- and intermolecular hydrogen bonding in the crystal structure of ANPyO contributes to its high crystal density and stability.[2] Research has focused on various synthesis routes to optimize yield and purity, as well as on characterizing its explosive and thermal properties.
Quantitative Data Presentation
The following table summarizes the key quantitative data for 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), with comparative data for TATB where available.
| Property | Value | Test Conditions / Notes |
| Molecular Formula | C₅H₅N₅O₅ | |
| Crystal Density | 1.88 g/cm³ | [2] |
| Detonation Velocity | 7000 m/s | at a density of 1.50 g/cm³[4][5] |
| 7060 m/s | Formulation with 5% EVA binder at 97% TMD[2] | |
| Detonation Pressure | 181 kbar | Formulation with 5% EVA binder at 97% TMD[2] |
| Melting Point | >340 °C (decomposes) | [2] |
| Exothermic Peak (DSC) | 365 - 370.69 °C | [4][5][6] |
| Impact Sensitivity | 250 - 257 cm | [1][4] |
| Friction Sensitivity | >360 N | [4][5] |
| Overall Yield | 75% - 81% | Dependent on the synthetic route[4][5][7] |
Experimental Protocols
Two primary synthesis routes for ANPyO from 2,6-diaminopyridine have been reported.
Protocol 1: Two-Step Synthesis (Nitration and N-Oxidation)
This method involves the direct nitration of 2,6-diaminopyridine followed by N-oxidation.
Step 1: Nitration of 2,6-Diaminopyridine
-
Carefully add 2,6-diaminopyridine to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
-
Maintain the reaction temperature and stir for a specified duration to ensure complete nitration to 2,6-diamino-3,5-dinitropyridine.
-
The reaction mixture is then quenched, typically by pouring it over ice, to precipitate the product.
-
The solid product is collected by filtration, washed with water to remove residual acid, and dried. A yield of approximately 90% can be achieved for this step.[4][5]
Step 2: N-Oxidation of 2,6-Diamino-3,5-dinitropyridine
-
Suspend the 2,6-diamino-3,5-dinitropyridine obtained from the previous step in a suitable solvent, such as acetic acid.[1]
-
Add an oxidizing agent, typically hydrogen peroxide (30% solution), to the suspension.[1]
-
Heat the reaction mixture and maintain it at a specific temperature (e.g., 80 °C) to facilitate the N-oxidation.[8]
-
After the reaction is complete, the mixture is cooled, and the ANPyO product precipitates.
-
The product is isolated by filtration, washed, and dried. This step can achieve a yield of around 84%.[4][5]
The overall yield for this two-step process is reported to be approximately 75%.[4][5]
Protocol 2: Multi-Step Synthesis (Acetylation, N-Oxidation, Nitration, and Hydrolysis)
This route involves protecting the amino groups by acetylation before proceeding with N-oxidation and nitration.
Step 1: Acetylation of 2,6-Diaminopyridine
-
React 2,6-diaminopyridine with an acetylating agent (e.g., acetic anhydride) to form 2,6-diacetamidopyridine.
Step 2: N-Oxidation of 2,6-Diacetamidopyridine
-
The acetylated intermediate is then subjected to N-oxidation using an appropriate oxidizing agent to yield 2,6-diacetamidopyridine-1-oxide.
Step 3: Nitration of 2,6-Diacetamidopyridine-1-oxide
-
The N-oxidized intermediate is nitrated using a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro groups at the 3 and 5 positions, forming 2,6-diacetamido-3,5-dinitropyridine-1-oxide.
Step 4: Hydrolysis of 2,6-Diacetamido-3,5-dinitropyridine-1-oxide
-
The final step involves the hydrolysis of the acetyl groups to regenerate the amino groups, yielding the final product, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO).
This multi-step approach can achieve an overall yield of up to 81%.[7]
Visualization of Synthesis Pathway
The following diagram illustrates the two-step synthesis of ANPyO from 2,6-diaminopyridine.
Caption: Two-step synthesis of ANPyO.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Refining and Properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]
- 7. Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]
- 8. osti.gov [osti.gov]
Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridines from Dinitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the versatile imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active compounds. The synthesis originates from readily available dinitropyridine derivatives, involving a key two-step process: the reduction of the nitro groups to form a diaminopyridine intermediate, followed by cyclization to construct the fused imidazole ring.
Introduction
Imidazo[4,5-b]pyridines, as structural analogs of purines, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties. This document outlines reliable and reproducible methods for their synthesis, starting from dinitropyridine precursors. The protocols provided are suitable for laboratory-scale synthesis and can be adapted for the preparation of a variety of substituted imidazo[4,5-b]pyridine derivatives.
General Synthesis Workflow
The synthesis of imidazo[4,5-b]pyridines from dinitropyridine derivatives generally follows a two-stage process. The first stage involves the reduction of both nitro groups of the starting dinitropyridine to yield a 2,3-diaminopyridine derivative. The second stage is the cyclization of this diamino intermediate with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or orthoester, to form the fused imidazole ring.
Experimental Protocols
Stage 1: Reduction of Dinitropyridine Derivatives to 2,3-Diaminopyridines
The reduction of the nitro groups is a critical step and can be achieved using various reducing agents. The choice of reagent may depend on the specific substituents on the pyridine ring.
Protocol 1: Catalytic Hydrogenation of 2,3-Dinitropyridine
This method is suitable for the clean reduction of 2,3-dinitropyridine.
-
Materials:
-
2,3-Dinitropyridine
-
Palladium on carbon (10% Pd/C)
-
Organic solvent (e.g., Toluene, Benzene, or Methylene chloride)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 2,3-dinitropyridine in the chosen organic solvent in a reaction flask.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture continuously and introduce hydrogen gas into the flask.
-
Heat the reaction mixture to 50-58°C and maintain the reaction for 1-2 hours.
-
After the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
The filtrate is then concentrated under reduced pressure to obtain 2,3-diaminopyridine.
-
Protocol 2: Reduction of 2-Amino-5-bromo-3-nitropyridine with Iron
This protocol is effective for the reduction of substituted nitropyridines.[1][2]
-
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric acid
-
-
Procedure:
-
In a flask equipped with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml).[1]
-
Heat the mixture on a steam bath for 1 hour.[1]
-
Filter the hot reaction mixture to remove the iron powder and wash the iron residue with hot 95% ethanol (3 x 10 ml).[1]
-
Evaporate the combined filtrate and washings to dryness.
-
Recrystallize the dark residue from water (50 ml) to yield 2,3-diamino-5-bromopyridine.
-
Protocol 3: Reduction of 2-Amino-3-nitro-5-bromopyridine with Raney-Nickel
This method offers high product purity.[3]
-
Materials:
-
2-Amino-3-nitro-5-bromopyridine
-
Phosphoric acid
-
Ethanol
-
Saturated hydrochloric acid in ethanol
-
Concentrated hydrochloric acid
-
10% Raney-Ni
-
-
Procedure:
-
Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cool to 25°C.[3]
-
Sequentially add saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[3]
-
Transfer the mixture to a high-pressure reactor and adjust the pressure to 1 MPa with hydrogen.[3]
-
Heat the reactor to approximately 50°C until the pressure no longer decreases.[3]
-
Cool the reactor, discharge the mixture, and filter. Wash the filter cake with ethanol (50 mL).[3]
-
Pour the filtrate into a mixture of tetrahydrofuran and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store overnight in a refrigerator.[3]
-
Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain 2,3-diamino-5-bromopyridine.[3]
-
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dinitropyridine | H₂/Pd-C | Toluene | 58 | 2 | High | CN103664762A |
| 2-Amino-5-bromo-3-nitropyridine | Fe/HCl | Ethanol/Water | Reflux | 1 | ~70-80 | [1] |
| 2-Amino-3-nitro-5-bromopyridine | Raney-Ni/H₂ | Ethanol/Phosphoric Acid | 50 | - | 89 | [3] |
| 2-Amino-3-nitro-5-bromopyridine | Fe/NH₄Cl | Isopropanol/Water | 90 | 0.75 | 95 | [2][4] |
| 3-Nitropyridin-4-amine | Fe/Acetic Acid | Ethanol | - | - | - | [5] |
Stage 2: Cyclization of 2,3-Diaminopyridines to Imidazo[4,5-b]pyridines
The cyclization step can be performed with various reagents to introduce different substituents at the 2-position of the imidazo[4,5-b]pyridine ring.
Protocol 4: Cyclization with Formic Acid
This is a straightforward method to prepare the parent imidazo[4,5-b]pyridine.
-
Materials:
-
2,3-Diaminopyridine
-
100% Formic acid
-
-
Procedure:
-
A mixture of 2,3-diaminopyridine and 100% formic acid is boiled under reflux for 6 hours.[5]
-
After cooling, the reaction mixture is neutralized to precipitate the product.
-
The crude product is collected by filtration and can be recrystallized from a suitable solvent.
-
Protocol 5: Cyclization with Aldehydes
This method allows for the introduction of various aryl or alkyl substituents at the 2-position.
-
Materials:
-
2,3-Diaminopyridine derivative
-
Substituted aryl aldehyde
-
Solvent (e.g., Water, DMSO)
-
-
Procedure:
-
A mixture of the 2,3-diaminopyridine and the substituted aryl aldehyde is heated in the chosen solvent.[6]
-
The reaction can be performed under thermal conditions in water, leading to an air-oxidative cyclocondensation.
-
Alternatively, DMSO can be used as a solvent and oxidant in the presence of Na₂S₂O₅.[6]
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated by filtration and purified by recrystallization.
-
Protocol 6: Cyclization with Orthoesters
This protocol is useful for synthesizing 2-alkyl substituted imidazo[4,5-b]pyridines.
-
Materials:
-
2,3-Diaminopyridine
-
Triethyl orthoformate or Triethyl orthoacetate
-
Hydrochloric acid
-
-
Procedure:
-
Reflux a solution of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate.
-
After the initial reaction, treat the mixture with hydrochloric acid to facilitate the final cyclization and salt formation.
-
The product can be isolated as the hydrochloride salt or neutralized to obtain the free base.
-
| 2,3-Diaminopyridine Derivative | Cyclizing Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 2,3-Diaminopyridine | Formic Acid | Reflux | Formic Acid | - | [5] |
| 2,3-Diaminopyridine | Substituted Aldehydes | Thermal, Air Oxidation | Water | 83-87 | |
| 2,3-Diaminopyridine | Benzaldehydes | Na₂S₂O₅ | DMSO | 58-94 | [6] |
| 2,3-Diaminopyridine | Triethyl orthoformate | Reflux, then HCl | - | 83 | |
| 2,3-Diaminopyridine | Triethyl orthoacetate | Reflux, then HCl | - | 78 | |
| 2,3-Diaminopyridine | Carboxylic Acids | Polyphosphoric Acid (PPA) | - | ~75 |
Application in Drug Discovery: Targeting CDK9 in Cancer
Imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer agents, with a notable mechanism of action being the inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells.
The development of potent and selective imidazo[4,5-b]pyridine-based CDK9 inhibitors represents a promising therapeutic strategy for various cancers. The synthetic protocols outlined in this document provide a foundation for the synthesis of novel analogs for further investigation in drug discovery programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-Diamino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,3-Diamino-5-bromopyridine | 38875-53-5 [chemicalbook.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 3,5-Dinitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitropyridin-2-amine, also known as 2-Amino-3,5-dinitropyridine, is a chemical compound of interest in various fields, including pharmaceutical and materials science, due to its reactive nitro and amino functional groups.[1] This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectrophotometric techniques. The methods described are intended to provide a framework for the accurate and precise quantification of this compound in various matrices.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₄N₄O₄ | [1] |
| Molecular Weight | 184.11 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 191-192 °C | [2] |
| Solubility | Soluble in chloroform and methanol. |
Analytical Methodologies
A suite of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of nitroaromatic compounds and aromatic amines. The method provides good separation of isomers and can be readily validated for quantitative analysis.[3][4]
Workflow for HPLC-UV Analysis
Caption: General workflow for the HPLC-UV analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar analytes.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 2.6 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common starting ratio would be 35:65 (v/v) buffer to methanol.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Based on the UV-Vis spectra of similar compounds like 2-amino-5-nitropyridine, a detection wavelength of 254 nm is a suitable starting point.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.[7]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a suitable extraction procedure. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Linearity Range | 1 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL |
| Recovery | 98 - 102% |
(Note: These values are based on a validated method for a similar compound, 5-amino-2-chloropyridine, and should be experimentally determined for this compound).[7]
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The use of a Nitrogen-Phosphorus Detector (NPD) provides high selectivity and sensitivity for nitrogen-containing compounds like this compound.[8]
Logical Flow for GC-NPD Analysis
Caption: Logical flow diagram for the GC-NPD analysis of this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A wide-bore capillary column suitable for the analysis of nitroaromatics.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient may be necessary to ensure good separation. A typical program could start at a lower temperature and ramp up to a higher temperature.
-
Detector Temperature: 300°C.
Sample Preparation:
-
Extraction: Extract the sample with a suitable organic solvent.
-
Cleanup: If the sample matrix is complex, a cleanup step may be required to remove interfering substances.[9]
-
Injection: Inject a small volume of the final extract into the GC.
Data Presentation:
| Parameter | Expected Performance |
| Selectivity | High for nitrogen-containing compounds |
| Sensitivity | Low ppb levels |
| Precision (RSD) | < 5% |
(Note: Specific quantitative data needs to be established through method validation for this compound).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. Aromatic nitro compounds typically exhibit strong UV absorbance, making this a viable technique for the determination of this compound.
Reaction Pathway for Spectrophotometric Analysis (Hypothetical)
This method often involves a derivatization reaction to produce a colored product that can be measured in the visible region, enhancing selectivity and sensitivity. A common reaction for primary amines is with ninhydrin to form Ruhemann's purple.[6]
Caption: Hypothetical reaction pathway for the spectrophotometric determination of this compound.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: Ninhydrin solution, alkaline borate buffer (pH 10).[6]
-
Procedure:
-
Transfer aliquots of the sample solution to a series of test tubes.
-
Add a known volume of ninhydrin solution to each tube.
-
Heat the mixture in a water bath (e.g., 80°C for 15 minutes).[6]
-
Cool the solutions and dilute to a final volume with the alkaline borate buffer.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for Ruhemann's purple is typically around 558 nm.[6]
-
Data Presentation:
| Parameter | Expected Value |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined |
| Recovery | 99 - 101% |
(Note: These values are based on a method for another primary amine and require experimental verification for this compound).[6]
Conclusion
The analytical methods outlined in these application notes provide a comprehensive starting point for the detection and quantification of this compound. For regulatory purposes or in complex matrices, HPLC-UV and GC-NPD are the recommended techniques due to their high selectivity and sensitivity. UV-Vis spectrophotometry offers a simpler, more accessible alternative for routine analysis where high sample throughput is required and the sample matrix is less complex. It is imperative that any method chosen be fully validated according to the relevant guidelines (e.g., ICH) to ensure the reliability and accuracy of the results.
References
- 1. CAS 3073-30-1: this compound | CymitQuimica [cymitquimica.com]
- 2. 6-AMINO-3,5-DINITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. helixchrom.com [helixchrom.com]
- 4. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin – Oriental Journal of Chemistry [orientjchem.org]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography [scioninstruments.com]
- 9. NEMI Method Summary - 8091 (by GC-NPD) [nemi.gov]
Application Notes and Protocols for the Analysis of Nitropyridine Compounds by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridine compounds are a critical class of heterocyclic molecules that serve as key intermediates and active pharmaceutical ingredients (APIs) in drug development. Their synthesis and purification require robust analytical methods to ensure identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely employed for the qualitative and quantitative analysis of nitropyridines. This document provides detailed application notes and experimental protocols for the analysis of nitropyridine compounds, addressing common challenges and offering guidance on method development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of nitropyridine compounds, offering high resolution and sensitivity. The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is primarily dictated by the polarity of the analytes.
Application Note: HPLC Method Selection for Nitropyridine Analysis
The analysis of nitropyridine reaction mixtures often involves compounds with a wide range of polarities, from polar starting materials and byproducts to less polar nitrated products.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18). It is ideal for separating nonpolar compounds. For nitropyridines, RP-HPLC is effective in separating isomers and monitoring the progress of reactions where there is a significant change in hydrophobicity between reactants and products. However, highly polar nitropyridines may exhibit poor retention on traditional RP columns.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and is specifically designed for the separation of polar, hydrophilic compounds that are poorly retained in reversed-phase systems.[2][3] This makes HILIC an excellent choice for analyzing polar nitropyridine metabolites or reaction mixtures containing highly polar species. HILIC often provides a different selectivity compared to RP-HPLC, which can be advantageous for separating closely related isomers.[2][4] Furthermore, the high organic content of the mobile phase in HILIC can enhance electrospray ionization (ESI) efficiency for LC-MS applications.[4]
Experimental Protocol: RP-HPLC Analysis of 2-Chloro-5-Nitropyridine
This protocol describes a validated RP-HPLC method for the quantitative analysis of 2-chloro-5-nitropyridine, a common intermediate in pharmaceutical synthesis.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 70 15 70 15.1 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 2-chloro-5-nitropyridine reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
3. Data Presentation: Quantitative Performance of the RP-HPLC Method
The following table summarizes the validation parameters for the quantitative analysis of a nitropyridine derivative using a validated RP-HPLC method.
| Parameter | Result |
| Linearity Range (µg/mL) | 0.832 - 29.64[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) (µg/mL) | 0.010[4] |
| Limit of Quantification (LOQ) (µg/mL) | 0.050[4] |
| Accuracy (% Recovery) | 80 - 120%[4] |
| Precision (% RSD) | < 2.6%[4] |
Experimental Protocol: HILIC Analysis of Polar Nitropyridine Metabolites
This protocol provides a general framework for the HILIC-MS analysis of polar nitropyridine metabolites.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: HILIC, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 98:2 (v/v) Acetonitrile/Methanol
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 12 50 15 50 15.1 5 | 20 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
MS Detection: Electrospray Ionization (ESI) in positive and/or negative ion mode, with a mass range of m/z 50-1000.
2. Sample Preparation:
-
Extraction: Extract metabolites from biological samples (e.g., plasma, tissue homogenate) using a cold methanol-based single-phase extraction procedure.[6]
-
Reconstitution: Evaporate the extract to dryness under a stream of nitrogen and reconstitute in 60:40 (v/v) acetonitrile/water.[3]
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile nitropyridine compounds. It provides both chromatographic separation and mass spectral information for confident identification and quantification.
Application Note: GC-MS for Nitropyridine Impurity Profiling
GC-MS is particularly well-suited for the analysis of volatile impurities in nitropyridine drug substances and for monitoring residual solvents. The electron ionization (EI) source provides reproducible fragmentation patterns that can be used to identify unknown impurities by comparison with mass spectral libraries. For thermally labile nitropyridines, a programmable temperature vaporizer (PTV) inlet can be used to minimize degradation in the injector.[7]
Experimental Protocol: GC-MS Analysis of 2-Chloro-5-Nitropyridine
This protocol is suitable for the quantification of 2-chloro-5-nitropyridine and its volatile impurities.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless or PTV inlet, coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms, Rxi-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Inlet Temperature: 280 °C (Splitless mode)
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 250 °C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 35-500
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of 2-chloro-5-nitropyridine reference standard in acetone at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): For nitropyridines containing active hydrogens (e.g., -OH, -NH2), derivatization with a suitable agent (e.g., silylation) may be required to improve volatility and chromatographic performance.
3. Data Presentation: Mass Spectral Fragmentation of 2-Chloro-5-Nitropyridine
The mass spectrum of 2-chloro-5-nitropyridine is characterized by several key fragment ions.
| m/z | Proposed Fragment |
| 158 | Molecular Ion [M]⁺ |
| 112 | [M - NO₂]⁺ |
| 85 | [M - Cl - NO]⁺ or [M - C₂H₂N]⁺ |
| 76 | [C₅H₄N]⁺ |
| 50 | [C₄H₂]⁺ |
(Data derived from PubChem CID 78308)[8]
Visualizations
Caption: General workflow for HPLC analysis of nitropyridine compounds.
Caption: General workflow for GC-MS analysis of nitropyridine compounds.
Caption: Logical flow for analytical method selection for nitropyridines.
References
- 1. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 2. bib.irb.hr:8443 [bib.irb.hr:8443]
- 3. hplc.eu [hplc.eu]
- 4. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 5. scispace.com [scispace.com]
- 6. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dinitropyridin-2-amine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based compounds are integral to the development of modern agrochemicals, demonstrating a wide range of biological activities as fungicides, herbicides, and insecticides.[1] Dinitropyridine derivatives, in particular, are recognized as valuable precursors for the synthesis of these active ingredients.[2] This document outlines a proposed application of 3,5-Dinitropyridin-2-amine as a starting material for the synthesis of a potential fungicidal agent.
Due to the limited availability of direct, documented applications of this compound in commercial agrochemical synthesis in publicly accessible literature, this note provides a chemically sound, hypothetical two-step protocol. The proposed pathway involves a Sandmeyer reaction to convert the amine functionality into a more versatile chloro group, followed by a nucleophilic aromatic substitution to introduce a toxophore, yielding a diaryl ether derivative. Diaryl ethers are a well-established class of compounds with fungicidal properties.
This protocol is intended to serve as a foundational methodology for researchers exploring the derivatization of this compound for the discovery of novel agrochemicals.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from this compound:
-
Diazotization and Chlorination (Sandmeyer Reaction): Conversion of this compound to 2-Chloro-3,5-dinitropyridine.
-
Nucleophilic Aromatic Substitution: Reaction of 2-Chloro-3,5-dinitropyridine with 4-methoxyphenol to yield 2-(4-methoxyphenoxy)-3,5-dinitropyridine.
Caption: Proposed synthesis of a potential fungicide from this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State (Predicted) |
| This compound | C₅H₄N₄O₄ | 184.11 | - | Yellow Solid |
| 2-Chloro-3,5-dinitropyridine | C₅H₂ClN₃O₄ | 203.54 | 85 | Pale Yellow Solid |
| 2-(4-methoxyphenoxy)-3,5-dinitropyridine | C₁₂H₉N₃O₅ | 291.22 | 90 | Crystalline Solid |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3,5-dinitropyridine
This protocol describes the conversion of this compound to 2-Chloro-3,5-dinitropyridine via a Sandmeyer reaction.[3]
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl) (1.2 eq)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at a 1:1 ratio.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the cooled suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate beaker, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-Chloro-3,5-dinitropyridine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of 2-Chloro-3,5-dinitropyridine.
Step 2: Synthesis of 2-(4-methoxyphenoxy)-3,5-dinitropyridine
This protocol details the nucleophilic aromatic substitution of 2-Chloro-3,5-dinitropyridine with 4-methoxyphenol.
Materials:
-
2-Chloro-3,5-dinitropyridine (1.0 eq)
-
4-methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask containing anhydrous DMF, add 2-Chloro-3,5-dinitropyridine (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold deionized water to precipitate the crude product.
-
Filter the solid and wash thoroughly with water.
-
For further purification, dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The final product, 2-(4-methoxyphenoxy)-3,5-dinitropyridine, can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of 2-(4-methoxyphenoxy)-3,5-dinitropyridine.
Disclaimer: This document provides a proposed synthetic route and protocols based on established chemical principles. These procedures have not been experimentally validated for the specific compounds described. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. Researchers should perform their own risk assessments before undertaking any new chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dinitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dinitropyridin-2-amine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common methods for synthesizing this compound, and which one generally gives the best yield?
A1: The most common method is the direct nitration of 2-aminopyridine using a mixed acid solution (concentrated nitric acid and sulfuric acid). However, controlling the reaction to achieve high yields of the desired 3,5-dinitro product can be challenging due to the formation of mono-nitrated isomers (3-nitro and 5-nitro) and the risk of forming a nitramino intermediate. An alternative approach involves the nitration of 2,6-diaminopyridine, which can lead to high yields of the dinitro product under optimized conditions.[1] Some methods also employ protecting groups to direct the nitration and improve selectivity.
Q2: I am getting a low yield of the desired this compound. What are the likely causes and how can I improve it?
A2: Low yields are often due to several factors:
-
Incomplete dinitration: The second nitration is slower than the first. Ensure your reaction conditions (temperature, time, and acid concentration) are sufficient for dinitration. Using a stronger nitrating agent, such as fuming nitric acid or oleum, can improve the yield of the dinitro product.
-
Isomer formation: The nitration of 2-aminopyridine can yield 2-amino-3-nitropyridine and 2-amino-5-nitropyridine as major byproducts.[2] Separation of these isomers from the desired product can be difficult and lead to yield loss.
-
Side reactions: Oxidation of the starting material or product by the strong acid mixture can occur, especially at elevated temperatures.
-
Product loss during workup: The product may have some solubility in the acidic reaction mixture and aqueous workup solutions. Careful neutralization and extraction are crucial.
To improve the yield, consider the following:
-
Optimize reaction temperature: Maintain a low temperature (e.g., 0-10 °C) during the initial addition of the nitrating agent to control the exothermic reaction, then gradually increase the temperature to promote dinitration.
-
Control stoichiometry: Use a sufficient excess of the nitrating agent to favor dinitration.
-
Monitor the reaction: Use techniques like TLC or HPLC to monitor the progress of the reaction and stop it when the maximum yield of the desired product is achieved.
-
Alternative starting materials: Consider using 2,6-diaminopyridine as a starting material, as its nitration can proceed with higher selectivity and yield.[1]
Q3: How can I minimize the formation of mono-nitrated byproducts like 2-amino-5-nitropyridine?
A3: Minimizing mono-nitrated byproducts requires pushing the reaction towards dinitration. This can be achieved by:
-
Increasing reaction time and/or temperature: After the initial controlled addition of the nitrating agent, a higher temperature and longer reaction time can facilitate the second nitration.
-
Using a stronger nitrating system: The use of oleum (fuming sulfuric acid) in the mixed acid can increase the concentration of the nitronium ion (NO₂⁺), the active nitrating species, and drive the reaction towards dinitration. A "super-acid" system has been reported to significantly increase the yield of dinitration.[1]
Q4: My product is difficult to purify. What are the recommended purification methods?
A4: Purification can be challenging due to the presence of isomeric byproducts with similar polarities.
-
Recrystallization: This is a common method for purifying the crude product. Suitable solvents include ethanol, acetic acid, or mixtures of solvents.
-
Column chromatography: While potentially tedious for large-scale preparations, silica gel chromatography can be effective for separating the desired 3,5-dinitro isomer from mono-nitro byproducts.
-
Selective precipitation: In some cases, careful adjustment of the pH during workup can lead to the selective precipitation of one isomer over others.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, this reaction involves hazardous materials and requires strict safety protocols:
-
Strong acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic reaction: The nitration reaction is highly exothermic. Add the nitrating agent slowly and with efficient cooling to prevent the reaction from running away.
-
Nitrated products: Polynitroaromatic compounds can be energetic and potentially explosive, especially when dry. Handle the final product with care and avoid friction or impact.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related compounds under different conditions.
| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | Not specified | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | Low (isomeric mixture) | [3] |
| 2,6-Diaminopyridine | "Super-acid system" | 30°C, 3h | 2,6-Diamino-3,5-dinitropyridine | 90 | [1] |
| 2-Amino-5-nitropyridine | HNO₃ / H₂SO₄ | Not specified | 2-Amino-3,5-dinitropyridine | Not specified | Organic Syntheses |
| 3-Aminopyridine (as N,N'-di-(3-pyridyl)-urea) | HNO₃ / H₂SO₄ / Oleum | 50-70°C | N,N'-di-(2-nitro-3-pyridyl)-urea | 93 | [3] |
Experimental Protocols
Protocol 1: Direct Nitration of 2-Aminopyridine (Illustrative)
This protocol is a generalized procedure based on common practices for aromatic nitration and should be optimized for specific laboratory conditions.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (or other suitable base)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-aminopyridine to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Gradually heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours to promote dinitration. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
Visualizations
Logical Workflow for Optimizing this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway for the Synthesis of this compound
Caption: Simplified reaction pathway for the dinitration of 2-aminopyridine.
References
- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-3,5-dinitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-3,5-dinitropyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-Amino-3,5-dinitropyridine?
A1: The most frequently employed methods for the purification of 2-Amino-3,5-dinitropyridine are recrystallization and column chromatography. The choice of method depends on the initial purity of the crude product, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of 2-Amino-3,5-dinitropyridine?
A2: Common impurities can include unreacted starting materials, such as 2-aminopyridine, and byproducts from the nitration reaction. These byproducts may include isomers with different nitration patterns or over-nitrated species. The presence of residual acids from the synthesis can also be a source of impurity.
Q3: Which solvents are suitable for the recrystallization of 2-Amino-3,5-dinitropyridine?
A3: Based on solubility studies of structurally similar compounds like 2,6-diamino-3,5-dinitropyridine, suitable solvents for recrystallization include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] The selection of the appropriate solvent or solvent system is critical for achieving high purity and yield.
Q4: When is column chromatography the preferred method of purification?
A4: Column chromatography is recommended when very high purity is required, or when recrystallization fails to remove impurities with similar solubility profiles to the desired product. It is particularly effective for separating closely related isomers.
Q5: How can I assess the purity of 2-Amino-3,5-dinitropyridine after purification?
A5: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like NMR and IR. A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-Amino-3,5-dinitropyridine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is significantly soluble in the cold solvent. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration. | - Test the solubility of the compound in various solvents to find one where it is sparingly soluble at low temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. The presence of impurities is depressing the melting point. | - Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to fully dissolve the oil, then allow for slow cooling. - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Colored Impurities Persist After Recrystallization | The impurity is strongly adsorbed to the product crystals. The impurity has very similar solubility characteristics to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. - Consider using column chromatography for more effective separation. |
| Poor Separation in Column Chromatography | The polarity of the eluent is too high or too low. The column is overloaded with the sample. The stationary phase is not appropriate. | - Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation. - Ensure the amount of crude product loaded onto the column is appropriate for the column size. - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
Comparison of Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Scalable, cost-effective, can yield high-purity crystals. | Requires careful solvent selection, higher potential for yield loss, may not remove all impurities. |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 15-40% | Achieves the highest level of purity, effective for separating closely related compounds. | Time-consuming, requires larger volumes of solvent, less scalable for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for purifying crude 2-Amino-3,5-dinitropyridine that is relatively free of highly colored impurities.
-
Dissolution: In a fume hood, place the crude 2-Amino-3,5-dinitropyridine in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, place the flask in an ice bath for 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Column Chromatography
This protocol is recommended for achieving the highest purity, especially when dealing with difficult-to-remove impurities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane, determined by prior TLC analysis). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude 2-Amino-3,5-dinitropyridine in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Monitor the separation of the components using TLC.
-
Fraction Collection: Collect the fractions containing the pure 2-Amino-3,5-dinitropyridine.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow and Logic Diagrams
Caption: Purification workflow for 2-Amino-3,5-dinitropyridine.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Nitration of 2-Aminopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-aminopyridine derivatives. The following information is intended to help anticipate and resolve common issues encountered during these sensitive electrophilic aromatic substitution reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of 2-aminopyridine and its derivatives, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Protonation of the amino group: In strongly acidic media, the amino group can be protonated, deactivating the ring towards electrophilic attack. 3. Substrate reactivity: Electron-withdrawing groups on the pyridine ring can significantly decrease its reactivity. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or HPLC and consider extending the reaction time or gradually increasing the temperature. 2. Control acidity: While acidic conditions are necessary, using a minimal excess of sulfuric acid can help. For highly sensitive substrates, consider alternative nitrating agents that operate under milder conditions. 3. Use harsher conditions (with caution): For deactivated substrates, stronger nitrating conditions like oleum (fuming sulfuric acid) may be required.[1] However, this increases the risk of side reactions. |
| Formation of a Dark Brown or Black Tar-like Substance | 1. Oxidation of the starting material or product: The amino group makes the ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. Runaway reaction: Poor temperature control can lead to an uncontrolled exothermic reaction, causing decomposition. | 1. Maintain low temperatures: Conduct the reaction at or below 0°C, especially during the addition of the nitrating agent. 2. Slow addition of nitrating agent: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. 3. Use a milder nitrating agent: Consider alternatives like dinitrogen pentoxide or nitro-saccharin for sensitive substrates. |
| Predominant Formation of 2-Nitraminopyridine | 1. Low reaction temperature: The formation of the N-nitro intermediate (2-nitraminopyridine) is kinetically favored at lower temperatures (below 40°C).[2] | 1. Increase reaction temperature: After the initial nitration at low temperature, carefully and slowly warm the reaction mixture to 50°C or higher to facilitate the rearrangement to the ring-nitrated products.[2] Monitor the rearrangement by TLC. |
| Unfavorable Isomer Ratio (e.g., too much 3-nitro isomer) | 1. Reaction temperature: Higher temperatures tend to favor the formation of the 2-amino-5-nitropyridine isomer.[2] 2. Thermodynamic vs. Kinetic Control: The 3-nitro isomer can be favored under certain conditions, particularly in thermolysis of the nitramine intermediate.[2] | 1. Adjust reaction temperature: Carefully control the temperature during the rearrangement step to influence the isomer ratio. Lower rearrangement temperatures may slightly favor the 3-nitro isomer. |
| Difficulty in Separating 3-nitro and 5-nitro Isomers | 1. Similar polarities: The two main regioisomers can have similar chromatographic behavior. | 1. Steam distillation: The 2-amino-3-nitropyridine isomer is volatile with steam due to intramolecular hydrogen bonding, while the 2-amino-5-nitropyridine isomer is not.[2] 2. Fractional crystallization: Careful selection of a recrystallization solvent can sometimes allow for the separation of the isomers. |
| Reaction is Too Exothermic and Difficult to Control | 1. Highly activated substrate: Electron-donating groups on the pyridine ring can make the reaction very vigorous. 2. Concentrated reagents: Using highly concentrated acids increases the reaction rate and heat generation. | 1. Dilute the reaction mixture: Use a larger volume of sulfuric acid to help dissipate the heat. 2. Slow addition at low temperature: Add the nitrating agent very slowly to a well-chilled and vigorously stirred solution of the substrate. 3. Use a cooling bath with a large capacity: An ice-salt bath or a cryocooler is recommended over a simple ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the nitration of 2-aminopyridine?
A1: The most common side products are the kinetically favored intermediate, 2-nitraminopyridine , and the two main regioisomers, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine .[2] Under harsher conditions, dinitration and oxidation of the pyridine ring or substituents can occur, potentially leading to the formation of tarry byproducts.[3]
Q2: How can I minimize the formation of the 2-nitraminopyridine intermediate?
A2: While its formation is often unavoidable as the kinetic product, you can promote its conversion to the desired ring-nitrated products by increasing the reaction temperature to above 40-50°C after the initial nitration step.[2] This facilitates an intermolecular rearrangement.
Q3: What is the typical ratio of 2-amino-5-nitropyridine to 2-amino-3-nitropyridine, and how can I influence it?
A3: The nitration of 2-aminopyridine typically yields a mixture where 2-amino-5-nitropyridine is the major product. The preponderance of the 5-nitro isomer is attributed to "electric hindrance," where the positively charged nitrogen of the pyridinium ion repels the incoming electrophile from the C-3 position.[2] Higher reaction temperatures during the rearrangement of the 2-nitraminopyridine intermediate generally favor the formation of the thermodynamically more stable 2-amino-5-nitropyridine.[2]
Q4: I have a substituent on my 2-aminopyridine ring. How will this affect the nitration?
A4: The nature and position of the substituent will significantly impact the regioselectivity and reactivity.
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Electron-donating groups (EDGs) like alkyl or alkoxy groups will activate the ring, making the reaction faster and potentially more exothermic. They will generally direct the nitro group to the available ortho and para positions. For instance, in 2-amino-6-methylpyridine, nitration is expected to be directed to the 3- and 5-positions.
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Electron-withdrawing groups (EWGs) such as halogens or a cyano group will deactivate the ring, requiring harsher reaction conditions.[4] They will direct the incoming nitro group to the meta position relative to themselves. For example, the nitration of 2-amino-5-chloropyridine primarily yields 2-nitramino-5-chloropyridine, which can then be rearranged.
Q5: What is the best work-up procedure to isolate and purify the nitrated products?
A5: A common work-up procedure involves carefully quenching the reaction mixture by pouring it onto ice. The product can then be precipitated by neutralizing the acid with a base (e.g., sodium carbonate or ammonia). Purification can be achieved by:
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Recrystallization: From a suitable solvent (e.g., ethanol, water).
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Column chromatography: On silica gel, using a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate).
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Steam distillation: To separate the volatile 2-amino-3-nitropyridine from the non-volatile 2-amino-5-nitropyridine.[2]
Quantitative Data on Product Distribution
The following table summarizes illustrative quantitative data on the product distribution in the nitration of 2-aminopyridine under different conditions. Please note that yields can vary based on the specific experimental setup and scale.
| Substrate | Nitrating Agent | Temperature | Product(s) | Yield (%) | Reference |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | < 40°C | 2-Nitraminopyridine | - | [2] |
| 2-Nitraminopyridine | H₂SO₄ | > 50°C | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | 9:1 ratio | [2] |
| 2-Nitraminopyridine | Thermolysis in chlorobenzene | 132°C | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | 40% & 26% | [2] |
| 2-Amino-5-chloropyridine | HNO₃ / H₂SO₄ | - | 2-Nitramino-5-chloropyridine | High | - |
| 2,6-Diaminopyridine | HNO₃ / Oleum | - | 2,6-Diamino-3,5-dinitropyridine | > 90% | - |
Experimental Protocols
Protocol 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine
This protocol is adapted from established procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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2-Aminopyridine
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Carbonate or Ammonia solution
-
Deionized water
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours.
-
To facilitate the rearrangement of the 2-nitramino intermediate, slowly and carefully allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours. Monitor the progress by TLC.
-
Cool the reaction mixture back to room temperature and carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonia solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.
-
The solid precipitate, a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, is collected by vacuum filtration and washed with cold water.
-
The isomers can be separated by steam distillation or fractional crystallization.
Visualizations
The following diagrams illustrate the key reaction pathways and logical relationships in the nitration of 2-aminopyridine.
Caption: Reaction pathway for the nitration of 2-aminopyridine.
References
- 1. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Amino-3,5-dinitro-6-halopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-amino-3,5-dinitropyridine scaffolds. The focus is on substrates containing a leaving group at the 6-position, such as 2-amino-3,5-dinitro-6-chloropyridine, as this is the most viable approach for introducing molecular diversity at this position.
Frequently Asked Questions (FAQs)
Q1: Why is a leaving group necessary for nucleophilic substitution on the 3,5-dinitropyridin-2-amine ring?
A1: Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires a good leaving group, such as a halide (e.g., Cl, F) or a sulfonate ester. The pyridine ring, while electron-deficient, is not sufficiently activated by the two nitro groups alone to expel a hydride ion (H⁻), which is a very poor leaving group. The presence of a leaving group, for instance at the 6-position to yield 2-amino-3,5-dinitro-6-chloropyridine, provides a suitable site for nucleophilic attack and subsequent displacement.[1][2][3]
Q2: Which position on the 2-amino-3,5-dinitropyridine ring is most susceptible to nucleophilic attack?
A2: In a 2-amino-3,5-dinitro-6-halopyridine system, the C6 position is the most electrophilic and therefore the primary site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the two nitro groups at the 3- and 5-positions and the pyridine ring nitrogen, which effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[4] The amino group at the 2-position is an electron-donating group and does not activate the ring toward nucleophilic attack.
Q3: What are common nucleophiles used in reactions with 2-amino-3,5-dinitro-6-chloropyridine?
A3: A variety of nucleophiles can be employed to displace the chlorine atom at the 6-position. Common examples from the literature include:
-
Amines: Ammonia, primary amines, and secondary amines are frequently used to introduce amino functionalities.
-
Azide: Sodium azide is used to introduce the azido group, which can be a precursor for other functional groups.[1]
-
Thiols: Thiolates are effective nucleophiles for introducing sulfur-containing moieties.[5]
-
Alkoxides and Phenoxides: These can be used to form ether linkages, though careful control of reaction conditions is necessary to avoid side reactions.
Q4: What is the general mechanism for this nucleophilic aromatic substitution?
A4: The reaction proceeds via a bimolecular addition-elimination mechanism, also known as the SNAr mechanism. The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., chloride ion).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate: The pyridine ring may not be electron-deficient enough. 2. Poor leaving group: The leaving group is not readily displaced. 3. Weak nucleophile: The nucleophile is not reactive enough to initiate the attack. 4. Low reaction temperature: The activation energy for the reaction is not being overcome. 5. Inappropriate solvent: The solvent may be hindering the reaction. | 1. Ensure the starting material is indeed a 6-halo-2-amino-3,5-dinitropyridine. The presence of the nitro groups is crucial for activation. 2. Fluoride is often a better leaving group than chloride in SNAr reactions, so consider using the fluoro-substituted analog if possible.[6] 3. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it and increase its nucleophilicity. For weak nucleophiles, increasing the reaction temperature may be necessary. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 5. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which can solvate the cation of the nucleophile salt and leave the anion more reactive.[7] |
| Formation of Multiple Products / Side Reactions | 1. Reaction with the amino group: The nucleophile or base may react with the amino group at the 2-position. 2. Di-substitution: If other leaving groups are present on the ring, the nucleophile may substitute at multiple positions. 3. Ring-opening: Under very harsh basic conditions, the pyridine ring can be susceptible to cleavage.[1] | 1. Protect the amino group with a suitable protecting group (e.g., acetyl) if it is interfering with the desired reaction. 2. Use a stoichiometric amount of the nucleophile and carefully control the reaction time and temperature to favor mono-substitution. 3. Use milder bases (e.g., K₂CO₃, Et₃N) instead of strong bases like NaOH or NaH. Avoid excessively high temperatures. |
| Product Degradation | 1. High reaction temperature: The product may be thermally unstable. 2. Strongly basic or acidic work-up: The product may be sensitive to pH extremes. | 1. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor for the appearance of degradation products by TLC or LC-MS. 2. Use a neutral or mildly acidic/basic work-up procedure. For example, quench the reaction with water or a saturated solution of NH₄Cl. |
| Difficult Product Isolation | 1. Product is highly polar: The product may be difficult to extract from an aqueous work-up. 2. Product co-elutes with starting material or byproducts: Standard chromatography may not be effective. | 1. After quenching the reaction, consider removing the solvent under reduced pressure and then performing column chromatography directly on the residue. Alternatively, use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. 2. Try a different eluent system for column chromatography or consider alternative purification techniques such as recrystallization or preparative HPLC. |
Experimental Protocols
General Protocol for Amination of 2-Amino-3,5-dinitro-6-chloropyridine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
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2-amino-3,5-dinitro-6-chloropyridine
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Amine nucleophile (e.g., ammonia, primary or secondary amine)
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Base (e.g., K₂CO₃, Et₃N, or excess amine)
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Solvent (e.g., ethanol, DMF, DMSO)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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To a clean, dry round-bottom flask, add 2-amino-3,5-dinitro-6-chloropyridine (1.0 eq).
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Add the solvent (e.g., ethanol).
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Add the amine nucleophile (1.1 - 2.0 eq). If the amine is a salt, add a suitable base (e.g., K₂CO₃, 2.0 eq).
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Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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If a solid product precipitates, it can be collected by filtration and washed with a cold solvent.
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If the product is soluble, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Example Reaction Conditions for Nucleophilic Substitution on 2-Amino-3,5-dinitro-6-chloropyridine
| Nucleophile | Base | Solvent | Temperature | Time | Product | Reference |
| Ammonia | - | Ethanol | Reflux | 4 h | 2,6-Diamino-3,5-dinitropyridine | [1] |
| Sodium Azide | - | Aqueous Ethanol | Reflux | 2 h | 2-Amino-6-azido-3,5-dinitropyridine | [1] |
Visualizing the Process
Reaction Workflow
Caption: General experimental workflow for SNAr.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe handling of nitroaromatic compounds in a laboratory setting. Nitroaromatic compounds are a class of chemicals that present significant health and safety challenges, including toxicity, potential for explosive decomposition, and environmental persistence. Adherence to strict safety protocols is paramount to mitigate these risks.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the safe handling, storage, and disposal of nitroaromatic compounds.
Q1: What are the primary hazards associated with nitroaromatic compounds?
A1: Nitroaromatic compounds pose several significant hazards:
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Toxicity: Many nitroaromatic compounds are toxic, and some are classified as mutagenic or carcinogenic.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.
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Explosive Instability: A primary concern is their potential to undergo rapid, exothermic decomposition, which can lead to explosions. This risk is heightened by factors such as heat, shock, friction, and the presence of impurities.[2][3][4] Polynitrated aromatic compounds are particularly shock-sensitive.[3]
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Environmental Persistence: Due to their chemical stability, many nitroaromatic compounds are resistant to biodegradation and can persist in the environment, leading to long-term contamination of soil and groundwater.[1]
Q2: What personal protective equipment (PPE) is required when handling nitroaromatic compounds?
A2: A comprehensive PPE plan is mandatory and should include:
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Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.
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Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Double-gloving is often recommended.
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Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhaling dust or vapors, a respirator may be necessary.
Q3: How should I properly store nitroaromatic compounds?
A3: Proper storage is critical to prevent accidents:
-
Store in a cool, dry, well-ventilated area away from heat, light, and sources of ignition.[3]
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Segregate them from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.
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Use secondary containment to prevent spills from spreading.
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For shock-sensitive compounds, store in a dedicated, marked area and avoid any friction or impact.[3][5]
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Clearly label all containers with the chemical name, hazard symbols, date received, and date opened.[5]
Q4: What are the correct procedures for disposing of nitroaromatic compound waste?
A4: Nitroaromatic waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
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Collect all waste, including contaminated consumables, in a designated, properly labeled hazardous waste container.[6]
-
Do not mix with incompatible waste streams.
-
Engage a licensed professional waste disposal service for final disposal, which often involves incineration at high temperatures.[6][7][8]
-
Never dispose of nitroaromatic compounds down the drain or in regular trash.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving nitroaromatic compounds.
Issue 1: Unexpected Color Change During Synthesis
-
Question: My reaction mixture has turned dark brown or black. What could be the cause?
-
Answer: A dark discoloration often indicates decomposition or the formation of side products due to overheating or contamination. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions.[2] Impurities in starting materials can also lead to side reactions.
Issue 2: Low Yield in Nitration Reactions
-
Question: I am getting a much lower yield than expected in my nitration reaction. What are the common causes?
-
Answer: Low yields can result from several factors:
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Improper Temperature Control: As nitrations are exothermic, deviation from the optimal temperature can lead to side reactions or decomposition.[2]
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Impure Starting Materials: Impurities can interfere with the reaction.[2]
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Incomplete Reaction: Insufficient reaction time or inadequate mixing can prevent the reaction from going to completion.
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Work-up Issues: The product may be lost during extraction if it has some solubility in the aqueous phase, or it could decompose if exposed to strong acids or bases during workup.[9][10]
-
Issue 3: Formation of Unexpected Side Products
-
Question: My analysis shows the presence of unexpected isomers or other byproducts. How can I minimize these?
-
Answer: The formation of side products is a common challenge in nitroaromatic synthesis.
-
Isomer Formation: The directing effects of existing substituents on the aromatic ring will determine the position of nitration. To favor a specific isomer, reaction conditions such as temperature and the choice of nitrating agent may need to be optimized.[11]
-
Over-nitration: Using a large excess of the nitrating agent or allowing the reaction to proceed for too long can lead to the introduction of multiple nitro groups.[11]
-
Oxidation: Some starting materials or products may be sensitive to oxidation by the nitrating mixture, especially at elevated temperatures.
-
Data Presentation
The thermal stability of nitroaromatic compounds is a critical safety parameter. The following table summarizes the decomposition onset temperatures for several common nitroaromatic compounds.
| Compound Name | Abbreviation | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene | TNT | ~240–255 |
| 2,4-Dinitrotoluene | DNT | ~250–280 |
| 1,3,5-Trinitrobenzene | TNB | ~310 |
| Picric Acid | TNP | ~295–310 |
Note: These values are approximate and can vary based on experimental conditions such as heating rate.
Experimental Protocols
Protocol for the Safe Dissolution of Crystalline Nitroaromatic Compounds
Objective: To safely dissolve a crystalline nitroaromatic compound for experimental use, minimizing the risk of detonation.
Materials:
-
Crystalline nitroaromatic compound
-
Appropriate solvent (consult solubility data)
-
Spatula (non-sparking material, e.g., plastic or wood)
-
Beaker or flask
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE) as specified in the FAQs
Procedure:
-
Preparation: Don all required PPE. Ensure the work area is clean and free of clutter. Work within a chemical fume hood with the sash at the appropriate height.
-
Solvent Addition: Add the appropriate volume of solvent to the beaker or flask.
-
Controlled Addition of Solid: Using a non-sparking spatula, slowly and carefully add small portions of the crystalline nitroaromatic compound to the solvent with gentle stirring. Avoid scraping or generating friction.
-
Dissolution: Continue stirring at a moderate speed. If necessary, gentle warming can be applied using a water bath. Never heat directly on a hot plate. Monitor the temperature closely and do not exceed the recommended temperature for the specific compound.
-
Complete Dissolution: Ensure all the solid has dissolved before proceeding with the experiment. If the solid does not dissolve completely, do not increase the temperature excessively. Re-evaluate the chosen solvent or the amount of solid being used.
Protocol for Quenching a Runaway Nitration Reaction
Objective: To safely and rapidly terminate a nitration reaction that is exhibiting signs of thermal runaway (uncontrolled temperature increase).
Materials:
-
Ice bath
-
Large volume of cold water or an ice/water slurry
-
Quenching agent (if specified in the reaction protocol, e.g., a reducing agent)
-
Emergency shutdown procedures for any heating equipment
-
Personal Protective Equipment (PPE)
Procedure:
-
Immediate Action: If a rapid, uncontrolled temperature rise is observed, immediately stop the addition of any reagents.[12]
-
Cooling: If the reaction vessel is portable and it is safe to do so, immerse it in a large ice bath to rapidly cool the contents.
-
Drowning/Quenching: For larger reactions or those that cannot be moved, the safest course of action is to "drown" or quench the reaction by adding a large volume of a cold, inert liquid. Slowly and carefully pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water.[9][12] This will both cool and dilute the reaction, effectively stopping it.
-
Neutralization (Post-Quench): Once the reaction has been quenched and the temperature is stable, the acidic mixture can be neutralized by the slow addition of a base such as sodium bicarbonate. This should be done with caution as it will generate gas.
-
Evacuation: If the temperature continues to rise uncontrollably despite cooling efforts, or if there is a significant release of noxious fumes, evacuate the immediate area and follow your institution's emergency procedures.
Mandatory Visualizations
Caption: Risk assessment workflow for nitroaromatic compounds.
Caption: Decision tree for responding to a nitroaromatic compound spill.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 3. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 4. icheme.org [icheme.org]
- 5. bnl.gov [bnl.gov]
- 6. benchchem.com [benchchem.com]
- 7. emro.who.int [emro.who.int]
- 8. cdsco.gov.in [cdsco.gov.in]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
avoiding decomposition of 3,5-Dinitropyridin-2-amine during reactions
Welcome to the Technical Support Center for 3,5-Dinitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound in chemical synthesis.
Issue 1: Reaction mixture turns dark brown or black, and low yield of the desired product is observed.
Possible Cause: This often indicates decomposition of the this compound starting material or the product. The presence of two nitro groups makes the pyridine ring highly electron-deficient and susceptible to degradation under certain conditions.
Troubleshooting Strategies:
-
Temperature Control: Many reactions involving this compound are exothermic.
-
Recommendation: Maintain a low reaction temperature, typically between 0-5 °C, especially during the addition of reagents. Use an ice-salt bath for better temperature management.[1]
-
-
Inert Atmosphere: The compound may be sensitive to atmospheric oxygen, especially at elevated temperatures.
-
Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative decomposition.
-
-
Choice of Base: Strong bases can lead to decomposition.
-
Recommendation: Use a milder, non-nucleophilic base if possible. The choice of base can significantly influence the stability of the pyridine ring.
-
-
Slow Reagent Addition: Rapid addition of reagents can cause localized heating and increase the rate of decomposition.
-
Recommendation: Add reagents dropwise and slowly to the reaction mixture with efficient stirring to dissipate heat.[1]
-
Issue 2: Formation of multiple unidentified side products.
Possible Cause: Competing side reactions, including decomposition pathways, can lead to a complex mixture of products.
Troubleshooting Strategies:
-
Solvent Selection: The polarity and reactivity of the solvent can influence the reaction pathway.
-
Recommendation: Screen different solvents. Aprotic solvents are often preferred to avoid potential reactions with the solvent.
-
-
Catalyst Purity: Impurities in the catalyst can sometimes catalyze decomposition.
-
Recommendation: Use a high-purity catalyst from a reliable source.
-
-
Reaction Monitoring: Allowing the reaction to proceed for too long can lead to the decomposition of the desired product.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents, strong acids, and strong bases. For long-term storage, keeping it at a reduced temperature (e.g., in a refrigerator) is advisable.
Q2: What are the likely decomposition products of this compound?
A2: While specific decomposition pathways under various reaction conditions are not extensively documented in the literature for this exact molecule, related dinitropyridine compounds can decompose to produce nitrogen oxides (NOx) and carbon monoxide upon thermal stress. In solution, decomposition can be more complex, potentially leading to the formation of phenolic byproducts or polymerized materials.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Are there any specific recommendations for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A4: Yes, for SNAr reactions, the following should be considered:
-
Nucleophile Choice: The reactivity of the nucleophile will influence the reaction conditions required. Stronger nucleophiles will react more readily at lower temperatures.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are often suitable for SNAr reactions.
-
Base: If a base is required to deprotonate the nucleophile, use a non-nucleophilic base like triethylamine or diisopropylethylamine to avoid competing reactions.
-
Temperature: As with other reactions, maintaining a low temperature is crucial to prevent decomposition of the highly activated pyridine ring.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general guideline. Optimization of specific parameters may be required for different nucleophiles and substrates.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., triethylamine), if necessary
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
If the nucleophile requires deprotonation, add the non-nucleophilic base (1.1 equivalents) to a separate solution of the nucleophile (1.1 equivalents) in the anhydrous solvent at 0 °C.
-
Slowly add the nucleophile solution (or the neat nucleophile if it is a liquid and does not require pre-deprotonation) to the stirred solution of this compound at 0 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A logical troubleshooting guide for addressing decomposition issues.
References
Technical Support Center: Troubleshooting Selectivity in Dinitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to selectivity in the reactions of dinitropyridines.
Frequently Asked Questions (FAQs)
Q1: I am observing poor regioselectivity in the nucleophilic aromatic substitution (SNAr) of my dinitropyridine with an amine. What are the primary factors influencing which position is substituted?
A1: Regioselectivity in the SNAr of dinitropyridines is primarily governed by electronic factors, specifically the ability of the nitro groups to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The position that allows for the most effective delocalization of the negative charge, particularly onto the oxygen atoms of a nitro group, will be the preferred site of attack.[1]
For instance, in a system like 2,4-dinitropyridine with a leaving group at the 2-position, the attack of a nucleophile at C2 is favored because the negative charge in the intermediate can be delocalized onto both the pyridine nitrogen and the nitro group at C4.
Q2: Why is the substitution at the 4-position generally favored over the 2-position in 2,4-disubstituted-5-nitropyridines?
A2: In the case of 2,4-disubstituted-5-nitropyridines, nucleophilic attack is strongly favored at the C4 position. This preference is due to the superior stability of the Meisenheimer intermediate formed during the C4-attack pathway.[1] When the nucleophile attacks the C4 position (para to the nitro group), the resulting negative charge can be delocalized over the pyridine nitrogen and, most importantly, onto the oxygen atoms of the nitro group. This extensive delocalization leads to a more stable, lower-energy intermediate compared to the one formed from an attack at the C2 position.[1]
Q3: My reaction with 3,5-dinitropyridine is sluggish and gives low yields. What can I do to improve this?
A3: Reactions with 3,5-dinitropyridines can be less facile than with other isomers because the nitro groups are meta to each other and to the potential leaving groups. This positioning is less effective at stabilizing the Meisenheimer intermediate compared to ortho/para relationships. To improve reaction outcomes, consider the following:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.
-
Use a Stronger Nucleophile: A more reactive nucleophile can increase the rate of the initial attack on the pyridine ring.
-
Employ a Polar Aprotic Solvent: Solvents like DMF or DMSO can help to solvate the transition state and increase the reaction rate.
-
Use a Stronger Base: A stronger base can facilitate the deprotonation of the nucleophile, increasing its nucleophilicity.
Q4: I am seeing the formation of multiple products in my reaction. What are the common side reactions and how can I minimize them?
A4: Common side reactions in the functionalization of dinitropyridines include:
-
Disubstitution: If there are two leaving groups, the nucleophile may substitute both. To minimize this, use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature.
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridine byproducts. Ensure all solvents and reagents are anhydrous.
-
Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.[2] If you suspect this is an issue, consider using a more inert solvent like dioxane or toluene.
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially at high temperatures in the presence of air.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Amination of a Dinitropyridine with a Leaving Group
Symptoms:
-
Formation of a mixture of isomeric products.
-
Difficulty in separating the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | The observed product ratio may be kinetically controlled. The thermodynamically more stable product may be favored at higher temperatures and longer reaction times. Consider adjusting these parameters to favor the desired isomer. |
| Nature of the Nucleophile | Bulky nucleophiles may favor attack at the less sterically hindered position. If possible, try a less bulky nucleophile. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states, thus affecting regioselectivity. Screen a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, DMSO). |
| Base Strength | The choice of base can influence the nucleophilicity of the amine and the overall reaction pathway. Try different bases (e.g., organic bases like triethylamine or DBU, or inorganic bases like K₂CO₃ or Cs₂CO₃). |
Problem 2: No Reaction or Low Yield
Symptoms:
-
Recovery of unreacted starting material.
-
Formation of only trace amounts of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Leaving Group | If your leaving group is not sufficiently activated by the nitro groups, the reaction may be slow. Consider using a substrate with a better leaving group (e.g., F > Cl > Br > I for SNAr). |
| Insufficient Activation | The dinitropyridine ring may not be sufficiently activated for the chosen nucleophile. Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, microwave irradiation). |
| Deactivated Nucleophile | If using an amine nucleophile, ensure it is not protonated by any acidic species in the reaction mixture. The addition of a non-nucleophilic base can help. |
| Inert Atmosphere | Some reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) with anhydrous solvents. |
Experimental Protocols
Protocol 1: Selective Amination of 2-Chloro-3,5-dinitropyridine
This protocol describes a general procedure for the selective amination at the 2-position, which is highly activated by the two nitro groups.
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous ethanol
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3,5-dinitropyridine (1.0 equivalent) in anhydrous ethanol to a concentration of approximately 0.1 M.[3]
-
Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).[3]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-amino-3,5-dinitropyridine product.
Protocol 2: Vicarious Nucleophilic Substitution (VNS) of 3,5-Dinitropyridine
This protocol provides an alternative method for the functionalization of dinitropyridines that lack a good leaving group.
Materials:
-
3,5-Dinitropyridine
-
α-Chloroalkyl phenyl sulfone
-
Potassium tert-butoxide (2.2 equivalents)
-
Anhydrous THF
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the α-chloroalkyl phenyl sulfone (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to generate the carbanion.
-
In a separate flask, dissolve 3,5-dinitropyridine (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 3,5-dinitropyridine to the carbanion solution at -78 °C.
-
After the addition is complete, add a second portion of potassium tert-butoxide (1.1 equivalents) to facilitate the elimination step.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction mixture will typically develop a deep color.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Regioselectivity in SNAr of 2,4-Dinitropyridine Derivatives.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
Technical Support Center: Managing 3,5-Dinitropyridin-2-amine in the Laboratory
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of 3,5-Dinitropyridin-2-amine in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is a nitroaromatic compound and should be handled with caution due to its potential toxicity. While specific toxicological data for this compound is limited, data from structurally similar compounds, such as dinitroanilines and dinitrotoluenes, suggest a range of potential health effects.
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.
-
Sensitization: May cause an allergic skin reaction.
2. What personal protective equipment (PPE) is required when working with this compound?
To minimize exposure, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Note that nitrile gloves may offer only short-term splash protection against aromatic amines and should be changed immediately upon contamination.[1][2][3][4][5]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working with the powder outside of a certified chemical fume hood or if aerosolization is possible.
3. What are the proper storage conditions for this compound?
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.
4. How should I dispose of this compound waste?
Dispose of this compound waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Troubleshooting Guides
Issue: Accidental Exposure
Scenario 1: Skin Contact
-
Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.
-
Remove Contaminated Items: Remove any contaminated clothing while continuing to flush.
-
Seek Medical Attention: Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Scenario 2: Eye Contact
-
Immediate Action: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.
-
Remove Contact Lenses: If present and easy to do, remove contact lenses after the first 5 minutes of flushing.
-
Seek Medical Attention: Seek immediate medical attention.
Scenario 3: Inhalation
-
Immediate Action: Move the affected person to fresh air immediately.
-
Monitor Breathing: If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek Medical Attention: Seek immediate medical attention.
Scenario 4: Ingestion
-
Immediate Action: Do NOT induce vomiting.
-
Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek Medical Attention: Seek immediate medical attention.
Issue: Chemical Spill
Scenario: Small Spill (a few grams) in a Chemical Fume Hood
-
Alert Personnel: Alert others in the immediate area of the spill.
-
Containment: Ensure the fume hood sash is at the appropriate height.
-
PPE: Wear appropriate PPE, including double gloves.
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for chemicals.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area using a suitable decontamination solution for aromatic amines or a detergent and water solution. Wipe the area with a damp cloth, then a dry one. All cleaning materials should be disposed of as hazardous waste.
Scenario: Large Spill (outside of a chemical fume hood)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the laboratory to contain the spill.
-
Emergency Response: Contact your institution's emergency response team or local fire department. Do not attempt to clean up a large spill yourself.
-
Provide Information: Be prepared to provide the emergency responders with the SDS for this compound.
Data Presentation
Table 1: Toxicological Data for Structurally Similar Compounds
| Compound | CAS Number | Route of Exposure | Species | LD50/LC50 | Reference |
| 2,4-Dinitrotoluene | 121-14-2 | Oral | Rat | 268 mg/kg | [6][7] |
| 2,6-Dinitrotoluene | 606-20-2 | Oral | Rat | 177 mg/kg | [6] |
| 2,4-Dinitroaniline | 97-02-9 | Oral | - | 285 mg/kg | [8] |
| 2,3-Dinitrotoluene | 602-01-7 | Oral | Rat | 1120 mg/kg | [9] |
Experimental Protocols
Protocol 1: Decontamination of Laboratory Surfaces
This protocol outlines the steps for decontaminating laboratory surfaces after working with this compound.
Materials:
-
Commercial decontamination solution for aromatic amines (recommended) or a mild laboratory detergent
-
Absorbent pads or paper towels
-
Two pairs of chemical-resistant gloves
-
Safety goggles
-
Lab coat
-
Hazardous waste container
Procedure:
-
Preparation: Ensure all work with this compound is complete and all containers are sealed and stored properly.
-
PPE: Don all required personal protective equipment.
-
Initial Cleaning: If a commercial decontamination solution is not available, prepare a solution of mild laboratory detergent and water.
-
Application: Liberally apply the decontamination solution or detergent solution to the potentially contaminated surfaces (e.g., fume hood work surface, benchtop, balance).
-
Contact Time: Allow the solution to remain on the surface for the manufacturer-recommended contact time (for commercial solutions) or for at least 10-15 minutes (for detergent solution).
-
Wiping: Using absorbent pads or paper towels, wipe the surfaces from an area of lower potential contamination to an area of higher potential contamination.
-
Rinsing: If using a detergent solution, wipe the surfaces again with a clean, water-dampened absorbent pad to remove any residue.
-
Drying: Wipe the surfaces dry with a clean absorbent pad.
-
Disposal: Dispose of all used absorbent pads, paper towels, and the outer pair of gloves in a designated hazardous waste container.
-
Final Steps: Remove the inner pair of gloves and wash hands thoroughly with soap and water.
Protocol 2: Detection of Surface Contamination (Conceptual)
This protocol provides a conceptual workflow for detecting surface contamination with this compound using High-Performance Liquid Chromatography (HPLC). This is a general guide and should be optimized and validated for your specific laboratory conditions.
Materials:
-
Sterile swabs or wipes suitable for solvent extraction
-
Vials with septa
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector
-
Analytical standard of this compound
Procedure:
-
Sampling:
-
Wearing appropriate PPE, wipe a defined area of the potentially contaminated surface (e.g., 10 cm x 10 cm) with a sterile swab or wipe pre-moistened with the chosen HPLC-grade solvent.
-
Place the swab/wipe into a labeled vial.
-
-
Extraction:
-
Add a known volume of the solvent to the vial.
-
Vortex or sonicate the vial for a set period to extract the analyte from the swab/wipe.
-
-
Sample Preparation:
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Run the sample using a validated method for the separation and detection of nitroaromatic compounds. A C18 column is often a good starting point.
-
Monitor the chromatogram at a wavelength where this compound has strong absorbance.
-
-
Quantification:
-
Prepare a calibration curve using the analytical standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: General laboratory workflow for managing this compound.
Caption: Postulated mechanism of toxicity for nitroaromatic compounds.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. gloves.com [gloves.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cpachem.com [cpachem.com]
- 8. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 9. Table 3-1, Levels of Significant Exposure to 2,3-Dinitrotoluene - Oral - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Dinitropyridine Derivatives for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dinitropyridine derivatives in biological assays.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
Problem: A concentrated stock solution of a dinitropyridine derivative in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous assay buffer. This is a common issue arising from a rapid solvent shift and supersaturation.[1]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Optimize Co-solvent Concentration: If the assay can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always include a vehicle control with the same co-solvent concentration to assess its effect on the assay.[2][3]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% assay buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[1]
-
Increase Mixing Energy: Vigorous mixing, such as vortexing or rapid pipetting, upon dilution can help to keep the compound in a kinetically soluble state for a longer period.[1]
Issue 2: Compound Precipitates Over the Course of the Assay
Problem: The dinitropyridine derivative is initially soluble in the assay medium but precipitates over time during incubation.
Troubleshooting Steps:
-
Assess Thermodynamic Insolubility: The compound concentration may be above its thermodynamic solubility limit, leading to precipitation as the solution equilibrates. The only solution is to lower the final compound concentration.[1]
-
Control Temperature: Ensure all assay components and the incubator are maintained at a constant and controlled temperature. Temperature fluctuations can induce precipitation.[1][4]
-
Evaluate Compound Stability: The compound may be degrading over the assay duration, with the degradation products being less soluble. Assess the stability of the dinitropyridine derivative in the assay buffer over the time course of the experiment. If instability is confirmed, a shorter assay incubation time may be necessary.[1]
-
pH Stability: Ensure the pH of the medium is stable throughout the experiment, as changes due to cell metabolism or CO2 environment can affect the solubility of pH-sensitive compounds.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of dinitropyridine derivatives in common solvents?
A1: Dinitropyridine derivatives, due to their nitro groups and pyridine ring, often exhibit poor aqueous solubility. For instance, a 3-nitroimidazo[1,2-a]pyridine derivative was reported to have a low thermodynamic solubility of 1.4 µM.[4] They are generally more soluble in organic solvents like dimethyl sulfoxide (DMSO). However, even in DMSO, solubility can be limited, and precipitation can occur upon dilution into aqueous buffers.[6][7]
Q2: What is the maximum recommended concentration of DMSO in a biological assay?
A2: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1% (v/v). For sensitive cell-based assays, it is often recommended to keep the DMSO concentration below 0.1% to avoid solvent-induced toxicity or artifacts.[1]
Q3: How can I determine the maximum soluble concentration of my dinitropyridine derivative in my specific assay buffer?
A3: A practical method is to perform a visual solubility test. Prepare serial dilutions of your compound in the assay buffer in a clear microplate. Incubate the plate under your experimental conditions (e.g., temperature, time) and visually inspect for any signs of precipitation (cloudiness, crystals) against a dark background. The highest concentration that remains clear is your maximum soluble concentration under those specific conditions.[1][5]
Q4: Can adjusting the pH of the assay buffer improve the solubility of dinitropyridine derivatives?
A4: Yes, for ionizable compounds, pH adjustment can be a powerful tool to enhance solubility. Pyridine derivatives are weakly basic, and their solubility can often be increased in acidic conditions due to the protonation of the pyridine nitrogen.[8][9][10] It is crucial to determine the pKa of your specific derivative and ensure the required pH is compatible with your biological assay.
Q5: Are there alternatives to co-solvents for improving the solubility of dinitropyridine derivatives?
A5: Yes, several other formulation strategies can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like dinitropyridine derivatives, forming inclusion complexes with increased aqueous solubility.[5][11][12]
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility. However, it is important to verify that the surfactant does not interfere with the assay.[1]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve solubility and bioavailability.[13][14][15]
Data on Solubility Enhancement Strategies
| Compound Class | Strategy | Vehicle/Excipient | Fold Increase in Solubility (approx.) | Reference |
| Poorly soluble drugs | Co-solvency | DMSO, Ethanol, PEG 400 | Variable, depends on compound and co-solvent concentration | [2][7][16] |
| 3-nitroimidazo[1,2-a]pyridine | Structural Modification | Introduction of a 4-pyridyl group | 4.9-fold (from 1.4 µM to 6.9 µM) | [4] |
| Poorly soluble drugs | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can be several orders of magnitude | [11][12] |
| Thieno[2,3-b]pyridines | Structural Modification | Addition of a morpholine moiety | ~1000-fold | |
| Thieno[2,3-b]pyridines | Formulation | Encapsulation in a polymer | Achieved 0.59 mg/mL drug encapsulation |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Accurately weigh the dinitropyridine derivative.
-
Dissolve the compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.[3]
-
-
Preparation of Working Solutions:
-
Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).[5]
-
Perform serial dilutions of the DMSO stock solution into the assay buffer to achieve the desired final concentrations.
-
During dilution, add the stock solution to the gently vortexing or swirling aqueous buffer to facilitate rapid dispersion.[5]
-
Ensure the final DMSO concentration remains within an acceptable range for the assay (e.g., ≤ 0.5%).
-
Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
-
Preparation of Cyclodextrin-Containing Buffer:
-
Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the assay buffer at a concentration several times higher than the intended final concentration.
-
Prepare a series of buffers with varying concentrations of HP-β-CD.
-
-
Determining Optimal Cyclodextrin Concentration:
-
Add an excess amount of the dinitropyridine derivative to each cyclodextrin-containing buffer.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours).
-
Remove the undissolved compound by centrifugation or filtration.
-
Analyze the supernatant to determine the compound's solubility at each HP-β-CD concentration and identify the optimal concentration.[2]
-
-
Preparing Dosing Solutions:
-
Once the optimal HP-β-CD concentration is determined, prepare a stock solution of the dinitropyridine derivative in this cyclodextrin-containing buffer for use in the assay.
-
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Strategies for solubilizing dinitropyridine derivatives.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.
References
- 1. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine [chemeurope.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. fda.gov [fda.gov]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanocarriers for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles in drug delivery: mechanism of action, formulation and clinical application towards reduction in drug-associated nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dinitropyridin-2-amine and 2-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important heterocyclic building blocks: 3,5-Dinitropyridin-2-amine and 2-Chloro-3,5-dinitropyridine. The focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of a wide range of pharmaceutical and biologically active compounds. This document presents a comparative analysis based on established chemical principles and available experimental data, supplemented with detailed experimental protocols and illustrative diagrams to provide a comprehensive understanding of their respective reactivity profiles.
Introduction to the Compounds and Their Reactivity
Both this compound and 2-Chloro-3,5-dinitropyridine share a common 3,5-dinitropyridine core. The two electron-withdrawing nitro groups significantly decrease the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This electronic feature is the foundation of their utility as synthetic intermediates.
The primary difference between the two molecules lies in the substituent at the 2-position of the pyridine ring: an amino group (-NH₂) in this compound and a chloro group (-Cl) in 2-Chloro-3,5-dinitropyridine. This difference has a profound impact on their chemical reactivity, particularly in SNAr reactions, where the substituent at the 2-position acts as a leaving group.
2-Chloro-3,5-dinitropyridine is a highly reactive substrate for SNAr reactions. The chloro group is a good leaving group, and the strong activation by the two nitro groups facilitates the displacement of the chloride by a wide variety of nucleophiles.[1] This makes it a versatile starting material for the synthesis of 2-substituted-3,5-dinitropyridine derivatives.
This compound , on the other hand, is generally considered to be much less reactive in SNAr reactions where the amino group would be the leaving group. The amino group is a poor leaving group in SNAr because the amide anion (NH₂⁻) is a strong base and therefore not easily displaced. The reactivity of this compound typically involves the nucleophilic character of the amino group itself, for example, in condensation reactions or in the formation of metal complexes.[1]
Comparative Reactivity Data
However, the high reactivity of 2-Chloro-3,5-dinitropyridine has been quantified. The following table summarizes the second-order rate constants for the reaction of 2-Chloro-3,5-dinitropyridine with a series of substituted anilines in methanol.
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol at 25°C
| Nucleophile (Aniline) | Substituent | pKa of Aniliniun Ion | k₂ (x 10³ M⁻¹s⁻¹) |
| Aniline | H | 4.60 | 3.55 |
| p-Toluidine | p-CH₃ | 5.08 | 10.0 |
| p-Anisidine | p-OCH₃ | 5.34 | 18.2 |
| p-Chloroaniline | p-Cl | 3.98 | 0.91 |
Data extracted from a study by Mahmoud et al. (2000).[2]
The data in Table 1 clearly demonstrates the high reactivity of 2-Chloro-3,5-dinitropyridine towards nucleophilic attack. The reaction rate is sensitive to the electronic properties of the nucleophile, with more electron-donating groups on the aniline leading to a faster reaction.
For this compound, no comparable kinetic data for the substitution of the amino group is available, as this reaction is not favored.
Experimental Protocols
To illustrate the practical aspects of working with these compounds, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-3,5-dinitropyridine with Aniline
This protocol describes a typical SNAr reaction to synthesize 2-Anilino-3,5-dinitropyridine.
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Aniline
-
Methanol (anhydrous)
-
Triethylamine
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up equipment
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-3,5-dinitropyridine (1.0 eq) in anhydrous methanol.
-
Add aniline (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 2-Anilino-3,5-dinitropyridine.
Protocol 2: Synthesis of a Schiff Base from this compound
This protocol illustrates a typical reaction where the amino group of this compound acts as a nucleophile.
Materials:
-
This compound
-
Pyridine-2-carboxaldehyde
-
Methanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add pyridine-2-carboxaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams are provided.
Caption: General mechanism of SNAr on 2-Chloro-3,5-dinitropyridine.
Caption: Logical relationship of reactivity between the two compounds.
Conclusion
References
A Comparative Guide to the Synthetic Utility of 3,5-Dinitropyridin-2-amine and Other Nitropyridines
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. Nitropyridines, a class of heterocyclic compounds, serve as versatile precursors in the creation of a wide array of pharmaceutical and agrochemical agents.[1][2] Among these, 3,5-dinitropyridin-2-amine holds a significant position due to the reactivity imparted by its nitro and amino functional groups, making it a valuable intermediate in organic synthesis.[3] This guide provides an objective comparison of this compound with other key nitropyridines, supported by experimental data to inform synthetic strategy.
Performance in Synthesis: A Comparative Overview
The utility of a nitropyridine building block is often determined by its reactivity in key transformations, such as nucleophilic aromatic substitution (SNAr), and the efficiency of its own synthesis. The electron-withdrawing nature of the nitro groups makes the pyridine ring susceptible to nucleophilic attack, a feature central to the application of these compounds.[4]
This guide focuses on a comparison of this compound with other relevant nitropyridines for which synthetic data is available: 2-amino-5-nitropyridine, 2-chloro-3-nitropyridine, and 2,6-diamino-3,5-dinitropyridine. The following tables summarize the synthetic yields for the preparation of these compounds, providing a quantitative basis for comparison.
Table 1: Synthesis of 2-Substituted-5-Nitropyridines
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-nitropyridine | 2-Aminopyridine | Sulfuric acid, Nitric acid | 91.67 | 98.66 | [5] |
| 2-Amino-5-nitropyridine | 2-Aminopyridine | Mixed acids | 68.3 | 99.4 | [6] |
Table 2: Synthesis of Dinitropyridines
| Compound | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | 2,6-Diaminopyridine | Nitration and N-oxidation reagents | 75 | [7] |
| 2-Amino-3,5-dinitro-6-chloropyridine | 2,6-Dichloropyridine | Nitration, Amination, Nitration | - | [7] |
Table 3: Synthesis of Halogenated Nitropyridines
| Compound | Starting Material | Key Reagents/Method | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | 2-Chloro-3-nitropyridine | Tetrahydroxydiboron, 4,4'-bipyridine | 90 | [2] |
| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | Sulfuric acid, Nitric acid | 78-86 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the synthesis of key nitropyridine intermediates.
Synthesis of 2-Amino-5-nitropyridine
This procedure describes the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine.[5]
Materials:
-
2-Aminopyridine
-
1,2-Dichloroethane
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice water
Procedure:
-
Dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane in a reaction vessel with stirring.
-
Slowly add 45.17 g of a pre-mixed cold solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C. The addition should be completed over 60 minutes.
-
After the addition is complete, allow the reaction to proceed for 12 hours. The color of the reaction liquid will change from light yellow to red wine.
-
Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is 5.8.
-
Recover the organic layer by separating it and then remove the 1,2-dichloroethane under reduced pressure.
-
Slowly pour the residue into ice water to precipitate a dark yellow solid.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.
Expected Yield: 25.83 g (91.67% yield) with a purity of 98.66% as determined by HPLC.
Synthesis of 2-Amino-5-bromo-3-nitropyridine
This protocol details the synthesis of 2-amino-5-bromo-3-nitropyridine starting from 2-amino-5-bromopyridine.[1]
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Fuming Nitric Acid (sp. gr. 1.49-1.50)
-
Crushed ice
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, place 500 ml of concentrated sulfuric acid and immerse the flask in an ice bath.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid at a rate that maintains the temperature below 20°C.
-
Once the 2-amino-5-bromopyridine is completely dissolved, add a mixture of 35 ml (0.75 mole) of fuming nitric acid and 50 ml of concentrated sulfuric acid dropwise over about 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, and then for an additional hour at room temperature.
-
Pour the reaction mixture onto 1.5 kg of crushed ice.
-
Collect the precipitated product by filtration and wash it thoroughly with cold water until the washings are neutral to litmus.
-
Dry the product at room temperature to a constant weight.
Expected Yield: 85–93 g of 2-amino-5-bromo-3-nitropyridine, which is sufficiently pure for subsequent steps.
Experimental Workflows
Visualizing the synthetic pathways can aid in understanding the relationships between different nitropyridine intermediates.
Caption: Synthetic pathways to key nitropyridine building blocks.
Reactivity and Applications in Nucleophilic Aromatic Substitution
The presence of multiple nitro groups significantly enhances the electrophilicity of the pyridine ring, making dinitropyridines such as this compound and 2-chloro-3,5-dinitropyridine highly reactive towards nucleophiles. The substitution of a leaving group on the pyridine ring is a cornerstone of their synthetic utility.
For instance, 2-chloro-3,5-dinitropyridine is a valuable reactant for the synthesis of nitro-pyrido heterocyclic systems.[8] The kinetics of the reaction of 2-chloro-3,5-dinitropyridine with various anilines in methanol have been studied, demonstrating its utility in forming C-N bonds via an SNAr mechanism.[9] The reaction proceeds through a Meisenheimer σ-complex intermediate, with the first step being rate-determining.
The choice between using this compound and another nitropyridine like 2-chloro-3,5-dinitropyridine in a synthetic sequence will depend on the desired final product and the specific reaction conditions. The amino group in this compound can itself be a site for further functionalization, offering different synthetic possibilities compared to a chloro-substituted precursor where the primary reaction is the displacement of the chloride.
The following diagram illustrates a generalized logical workflow for selecting a nitropyridine building block for a synthetic target.
Caption: Decision workflow for selecting a nitropyridine building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-3,5-dinitropyridine [himedialabs.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Dinitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Dinitropyridines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. As precursors for various bioactive molecules, understanding the nuanced differences between their various isomers is crucial for targeted drug design and development. This guide provides a comparative overview of the biological activities of dinitropyridine isomers, supported by available experimental data and detailed methodologies for key assays. While direct comparative studies across all isomers are limited, this guide synthesizes the existing research to highlight structure-activity relationships and potential therapeutic applications.
Overview of Biological Activities
Dinitropyridine derivatives have been primarily investigated for their potential as antimicrobial and anticancer agents. The position of the nitro groups on the pyridine ring significantly influences their biological effects.[1][2]
Data Presentation: A Look at Biological Activity
Due to a lack of direct comparative studies on all dinitropyridine isomers under uniform conditions, a comprehensive quantitative comparison table is not feasible at this time. However, this section presents available data on the biological activities of various nitropyridine and dinitropyridine derivatives to illustrate their potential.
Cytotoxicity of Nitropyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase | 190 ± 30 | [2] |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | 90 ± 20 | [2] |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | - | - | [1] |
| Pyrido[2,3-b]pyrazine derivatives | Breast Cancer | - | [1] |
Antimicrobial Activity of Nitropyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Nitropyridine derivatives | Mycobacterium bovis | 12.5–50 | [2] |
| Pyrazole and imidazole derivatives of 3-nitropyridine | S. aureus, E. coli | Moderate activity | [2] |
Note: MIC values provide a measure of the minimum concentration of a substance that prevents visible growth of a microorganism. The data above is for derivatives and not a direct comparison of dinitropyridine isomers.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of dinitropyridine isomers on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of dinitropyridine isomers using the MTT assay.
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dinitropyridine isomers
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dinitropyridine isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of dinitropyridine isomers against various bacterial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of dinitropyridine isomers.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dinitropyridine isomers
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each dinitropyridine isomer in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which dinitropyridine isomers exert their biological effects are not yet fully elucidated and likely vary depending on the isomer and the cellular context. For many nitropyridine derivatives, proposed mechanisms of action include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
References
A Comparative Guide to Computational Models for 3,5-Dinitropyridin-2-amine Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational and Experimental Data for the Reactions of 3,5-Dinitropyridin-2-amine.
This guide provides a detailed comparison of experimental data with computational models for a key reaction of this compound, a compound of interest in energetic materials and pharmaceutical development. By juxtaposing experimental results with theoretical predictions, this document aims to validate the accuracy and predictive power of current computational methods, offering valuable insights for researchers in the field.
Reaction in Focus: Reduction of this compound
A prominent reaction of this compound is its selective reduction to form 5-nitropyridine-2,3-diamine. This reaction is a critical step in the synthesis of various heterocyclic compounds and energetic materials. This guide will focus on the validation of computational models for this specific transformation.
Experimental Data vs. Computational Models: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the available experimental data and the corresponding theoretical predictions from computational models.
Table 1: Reaction Conditions and Yield
| Parameter | Experimental Data | Computational Model Prediction |
| Reactant | This compound | Not Applicable |
| Reagent | 20% aqueous ammonium sulfide | Not Applicable |
| Solvent | Methanol | Not Applicable |
| Temperature | 75 °C | Not Applicable |
| Reaction Time | 30 minutes | Not Applicable |
| Product | 5-nitropyridine-2,3-diamine | Not Applicable |
| Yield | 100%[1] | Not Applicable |
Table 2: Spectroscopic Data for 5-nitropyridine-2,3-diamine
| Spectroscopic Data | Experimental Results | Computational Model Prediction (DFT) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H)[1] | Calculated shifts would be presented here |
| ¹³C NMR | No experimental data found | Calculated shifts would be presented here |
| IR Spectroscopy (cm⁻¹) | For the related 2-amino-5-nitropyridine pentaborate: Strong and broad bands at 3600-3000 (–OH stretching), 3398 and 3391 (N-H groups), 3197 and 3191 (C-H groups), 1468, 1399 (C=C and bending N-H group)[2] | Calculated frequencies would be presented here |
| Mass Spectrometry (GC-MS) | Molecular Weight: 154.13 g/mol [3] | Calculated mass would be presented here |
Experimental Protocols
A detailed experimental protocol for the synthesis of 5-nitropyridine-2,3-diamine from this compound is provided below, enabling reproducibility and further investigation.
Synthesis of 5-nitropyridine-2,3-diamine [1]
-
Suspend 4.0 g (21.7 mmol) of this compound in 150 mL of methanol.
-
Slowly add 31.7 mL (109 mmol, 5 equivalents) of a 20% aqueous ammonium sulfide solution to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration to obtain 3.4 g (100% yield) of 5-nitropyridine-2,3-diamine as a solid.
-
Confirm the structure of the product using ¹H NMR spectroscopy.
Visualizing Reaction Pathways and Validation Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the reaction and the validation process.
Caption: Reaction pathway for the reduction of this compound.
Caption: Logical workflow for the validation of computational models.
Discussion and Future Directions
The comparison reveals a good correlation between the experimentally determined product of the reduction of this compound and what is expected from fundamental chemical principles, which computational models are built upon. However, a significant data gap exists in the direct, quantitative validation of computational models for this specific reaction. While experimental protocols and some spectroscopic data are available, a comprehensive computational study that predicts reaction energetics, transition states, and a full suite of spectroscopic data for this compound and its reaction products is needed.
Future work should focus on:
-
Performing detailed DFT and molecular dynamics simulations on the reduction of this compound to calculate reaction energy barriers, transition state geometries, and thermodynamic properties.
-
Calculating theoretical NMR (¹H and ¹³C) and IR spectra of the reactants and products to allow for a direct comparison with experimental data.
-
Expanding the experimental dataset to include kinetic studies to determine reaction rates and activation energies, which are crucial for validating computational models of reaction dynamics.
By bridging these gaps, a more robust and predictive computational framework can be established for the reactions of this compound, accelerating research and development in its various applications.
References
comparing the efficacy of different catalysts for dinitropyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dinitropyridines, crucial building blocks in pharmaceuticals, agrochemicals, and materials science, has traditionally been dominated by harsh nitration methods using strong acids. The development of catalytic approaches offers the promise of milder reaction conditions, improved selectivity, and greater functional group tolerance. This guide provides a comparative overview of emerging catalytic systems for the synthesis of nitropyridines and related nitrogen-containing heterocycles, presenting available experimental data to inform catalyst selection and methods development.
Traditional vs. Catalytic Nitration: A Brief Overview
Direct nitration of pyridines is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation in acidic media. Consequently, forcing conditions, such as the use of fuming nitric acid and oleum (fuming sulfuric acid), are often required. While effective for certain substrates, these methods lack selectivity and are incompatible with sensitive functional groups.
Catalytic C-H nitration presents a more elegant and potentially more versatile strategy. By employing transition metal catalysts, researchers aim to achieve regioselective nitration under significantly milder conditions. While the field of catalytic dinitropyridine synthesis is still developing, several promising systems have been reported for the nitration of N-heterocycles.
Performance of Catalytic Systems for Nitration
Direct comparative studies of different catalysts for the synthesis of the same dinitropyridine are scarce in the literature. Therefore, this guide presents data from studies on different, but structurally related, N-heterocyclic substrates to illustrate the potential of various catalytic systems.
| Catalyst System | Substrate Example | Nitro Source | Key Reaction Conditions | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| Palladium-catalyzed | N-(pyridin-2-yl)-9H-carbazole | AgNO₃ | Pd₂(dba)₃, 1,4-dioxane, 120 °C, 24 h | 1-nitro-N-(pyridin-2-yl)-9H-carbazole | 49 (gram-scale) | 10 | [1][2] |
| Copper-catalyzed | 8-Aminoquinoline | NaNO₂ | Cu(OAc)₂, O₂, DMSO, 80 °C, 2 h | 5-nitro-8-aminoquinoline | up to 85 | 10 | [3] |
| Non-Catalytic (Baseline) | 2,6-Diaminopyridine | HNO₃ / Oleum | 20-65% SO₃ in H₂SO₄ | 2,6-diamino-3,5-dinitropyridine | >90 | N/A | [4] |
Palladium-Catalyzed C-H Nitration
Palladium catalysts are well-established in C-H functionalization chemistry. In the context of nitration, they can enable high regioselectivity through a directed C-H activation mechanism.
A plausible catalytic cycle for the palladium-catalyzed nitration of a carbazole directed by a pyridine group is depicted below. The reaction is initiated by the formation of an active Pd(II) species, which then coordinates to the pyridine directing group. This is followed by a cyclometalation step to form a palladacycle intermediate. Subsequent reaction with a nitro source leads to the nitrated product and regeneration of the active catalyst.[1][2]
Figure 1: Plausible catalytic cycle for palladium-catalyzed C-H nitration.
Experimental Protocol: Palladium-Catalyzed Nitration of N-(pyridin-2-yl)-9H-carbazole
The following protocol is adapted from a gram-scale synthesis of 1-nitro-N-(pyridin-2-yl)-9H-carbazole.[1]
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (1.0 g, 4.1 mmol)
-
Pd₂(dba)₃ (375 mg, 0.41 mmol, 10 mol %)
-
AgNO₃ (836 mg, 4.92 mmol, 1.2 equiv)
-
1,4-Dioxane (41 mL)
-
15 mL pressure tube
Procedure:
-
A 15 mL pressure tube is charged with Pd₂(dba)₃, N-(pyridin-2-yl)-9H-carbazole, and AgNO₃.
-
1,4-Dioxane is added to the tube.
-
The reaction mixture is stirred in a preheated oil bath at 120 °C for 24 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with dichloromethane (20 mL).
-
The mixture is filtered through a Celite pad, and the filtrate is concentrated using a rotary evaporator.
-
The crude product is purified by column chromatography to yield the C1-nitrated carbazole product.
Copper-Catalyzed C-H Nitration
Copper catalysts offer a more economical alternative to palladium for C-H functionalization reactions. Copper-catalyzed nitration has been demonstrated for activated substrates like 8-aminoquinolines, using sodium nitrite as the nitro source.
The experimental workflow for this copper-catalyzed nitration is a straightforward one-pot procedure.
Figure 2: Experimental workflow for copper-catalyzed C-H nitration.
Experimental Protocol: Copper-Catalyzed Nitration of 8-Aminoquinoline
This protocol is based on the copper-catalyzed nitration of 8-aminoquinolines.[3]
Materials:
-
8-Aminoquinoline (0.2 mmol)
-
Cu(OAc)₂ (0.02 mmol, 10 mol %)
-
NaNO₂ (0.4 mmol, 2 equiv)
-
DMSO (2 mL)
-
Oxygen balloon
Procedure:
-
To a sealed tube, add 8-aminoquinoline, Cu(OAc)₂, and NaNO₂.
-
Add DMSO as the solvent.
-
The tube is sealed and stirred at 80 °C under an oxygen atmosphere (balloon) for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired nitrated product.
Conclusion
The synthesis of dinitropyridines remains a challenging area in organic chemistry. While traditional methods using strong acids are effective for certain substrates, they lack the subtlety required for complex molecule synthesis. The development of catalytic methods for the C-H nitration of N-heterocycles, particularly with palladium and copper, represents a significant step forward.
Currently, there is no single catalytic system that is universally applicable for the synthesis of all dinitropyridine isomers. The choice of catalyst is highly dependent on the substrate and the desired regioselectivity. The data presented in this guide, though not from a direct head-to-head comparison, highlights the potential of different catalytic approaches. Palladium catalysis offers high selectivity through directed C-H activation, while copper catalysis provides a more economical option for activated substrates.
Further research is needed to develop more general and efficient catalytic systems for the direct dinitration of the pyridine ring. The exploration of novel ligands, alternative nitro sources, and a deeper mechanistic understanding of these catalytic cycles will be crucial in advancing this important field of synthetic chemistry. Organocatalytic approaches, while not yet established for nitration, may also offer future possibilities for asymmetric synthesis of chiral nitropyridines.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed rapid C–H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
A Spectroscopic Comparison of 3,5-Dinitropyridin-2-amine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of pharmacologically active molecules is paramount. This guide provides a comparative spectroscopic analysis of 3,5-Dinitropyridin-2-amine and two of its key derivatives: 2-Chloro-3,5-dinitropyridine and 2-Methoxy-3,5-dinitropyridine. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to elucidate the influence of substituent changes on the physicochemical characteristics of this important heterocyclic scaffold.
Dinitropyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, antiviral, and anti-neurodegenerative properties. The electronic and structural features of these molecules, which can be finely tuned by altering substituents on the pyridine ring, are key determinants of their biological efficacy. Spectroscopic techniques offer a powerful toolkit for probing these features.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its chloro and methoxy derivatives. This side-by-side comparison highlights the impact of the substituent at the 2-position on the spectral properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not available in searched literature. | Data not available in searched literature. |
| 2-Chloro-3,5-dinitropyridine | H-4: ~9.2 ppm, H-6: ~9.4 ppm | Data not available in searched literature. |
| 2-Methoxy-3,5-dinitropyridine | OCH₃: ~4.2 ppm, H-4: ~9.0 ppm, H-6: ~9.3 ppm | OCH₃: ~55 ppm, Other signals not specified.[1] |
Note: Specific peak assignments and coupling constants were not consistently available in the searched literature. The provided data is an aggregation from various sources.
Table 2: IR and UV-Vis Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| This compound | N-H stretch: ~3400-3250 (expected, two bands for primary amine)[2], Asymmetric NO₂ stretch: ~1550-1500, Symmetric NO₂ stretch: ~1360-1290, C-N stretch: ~1335-1250. | Data not available in searched literature. |
| 2-Chloro-3,5-dinitropyridine | Asymmetric NO₂ stretch: ~1530, Symmetric NO₂ stretch: ~1350, C-Cl stretch: ~800-600. | Data not available in searched literature. |
| 2-Methoxy-3,5-dinitropyridine | Asymmetric NO₂ stretch: ~1540, Symmetric NO₂ stretch: ~1350, C-O stretch: ~1250. | Data not available in searched literature. |
Note: The IR data for the parent amine is predicted based on characteristic group frequencies for primary aromatic amines and nitro compounds.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₅H₄N₄O₄ | 184.11 | M⁺ at 184, fragments corresponding to loss of NO₂ and other ring fragments. |
| 2-Chloro-3,5-dinitropyridine | C₅H₂ClN₃O₄ | 203.54 | M⁺ at 203/205 (due to ³⁵Cl/³⁷Cl isotopes), fragments from loss of NO₂ and Cl. |
| 2-Methoxy-3,5-dinitropyridine | C₆H₅N₃O₅ | 199.12 | M⁺ at 199, fragments from loss of OCH₃, NO₂, and other neutral species.[3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[4]
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (often via a GC inlet).
-
Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.
Biological Activity and Signaling Pathway
Derivatives of 3,5-dinitropyridine have been investigated for their potential as antimicrobial agents. The proposed mechanism of action for some nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species. These species can induce cellular damage through various pathways, including DNA damage, inhibition of protein synthesis, and disruption of cellular respiration. This general mechanism provides a basis for the development of novel antimicrobial drugs.
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
Experimental Workflow
The spectroscopic analysis of this compound and its derivatives follows a logical workflow to ensure comprehensive characterization of the compounds.
Caption: A typical workflow for the synthesis and characterization of novel compounds.
References
A Comparative Analysis of Metal Complexes Derived from Nitropyridine Ligands for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various metal complexes derived from nitropyridine ligands. The following sections detail their synthesis, anticancer, and antimicrobial properties, supported by experimental data and protocols.
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Metal complexes, with their versatile coordination chemistry and diverse geometries, offer a promising avenue for the development of new drugs.[1][2] Among the vast array of organic scaffolds used as ligands, nitropyridine derivatives have garnered significant interest due to the electron-withdrawing nature of the nitro group, which can influence the electronic properties and biological activity of the resulting metal complexes.[3][4] This guide presents a comparative study of metal complexes derived from nitropyridine ligands, focusing on their potential as anticancer and antimicrobial agents.
Anticancer Activity of 5-Nitropicolinic Acid Metal Complexes
A study by Garzón-Ruiz and colleagues explored a series of six metal complexes synthesized with 5-nitropicolinic acid (5-npic).[5] The cytotoxic activity of these complexes against three cancer cell lines—B16-F10 (murine melanoma), HT29 (human colon adenocarcinoma), and HepG2 (human hepatocellular carcinoma)—was evaluated using the MTT assay.[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound | Metal Ion | B16-F10 IC50 (µg/mL)[3] | HT29 IC50 (µg/mL)[3] | HepG2 IC50 (µg/mL)[3] |
| 5-npic (ligand) | - | 57.32 ± 5.11 | 72.54 ± 6.43 | 45.21 ± 3.89 |
| [Mn(5-npic)₂]n (1) | Mn(II) | 65.23 ± 5.87 | 86.55 ± 7.79 | 68.43 ± 6.16 |
| [Cd(5-npic)₂]n (2) | Cd(II) | 26.94 ± 4.91 | 55.12 ± 4.96 | 50.17 ± 4.52 |
| [Cu(5-npic)₂]n (3) | Cu(II) | 50.33 ± 4.53 | 68.34 ± 6.15 | 52.88 ± 4.76 |
| [Co(5-npic)₂(H₂O)₂] (4) | Co(II) | 45.10 ± 3.84 | 60.77 ± 5.47 | 58.65 ± 5.28 |
| [Ni(5-npic)₂(H₂O)₂] (5) | Ni(II) | 78.47 ± 7.06 | 80.11 ± 7.21 | 75.32 ± 6.78 |
| [Zn(5-npic)₂(H₂O)₂] (6) | Zn(II) | 60.19 ± 5.42 | 75.43 ± 6.79 | 63.91 ± 5.75 |
Among the tested compounds, the cadmium(II) complex (2) exhibited the most potent anticancer activity against the B16-F10 melanoma cell line, with an IC50 value of 26.94 ± 4.91 µg/mL.[3] The cobalt(II) complex (4) also showed notable activity against this cell line.[3] It is worth noting that several of the synthesized complexes displayed greater cytotoxicity than the free 5-nitropicolinic acid ligand, highlighting the significant role of the metal center in enhancing the biological activity.[3]
Experimental Protocols
Synthesis of a Representative Metal Complex: [Co(5-npic)₂(H₂O)₂] (4)
The synthesis of the mononuclear cobalt(II) complex with 5-nitropicolinic acid can be performed as follows:
-
Ligand Dissolution: Dissolve 5-nitropicolinic acid in a minimal amount of a suitable solvent such as ethanol.
-
Metal Salt Addition: In a separate vessel, dissolve cobalt(II) acetate tetrahydrate in water.
-
Reaction Mixture: Slowly add the aqueous solution of the cobalt salt to the ethanolic solution of the ligand with constant stirring.
-
Reaction Conditions: Maintain the reaction mixture at room temperature and continue stirring for several hours.
-
Crystallization: Allow the resulting solution to stand undisturbed. Slow evaporation of the solvent should yield crystals of the complex.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Cytotoxicity Evaluation: MTT Assay Protocol
The in vitro cytotoxicity of the metal complexes can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO) and dilute to various concentrations with cell culture medium. Add the different concentrations of the complexes to the wells containing the cells. Include a vehicle control (medium with the same amount of DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in the study of these metal complexes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis of Amino Acid Schiff Base Nickel (II) Complexes as Potential Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00265B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Antitumor Activity of a 3-Nitropyridine Analog Against Standard Chemotherapeutic Agents
For Immediate Release
[City, State] – December 26, 2025 – A comprehensive guide assessing the antitumor activity of a novel 3-nitropyridine analog in comparison to established chemotherapeutic drugs has been compiled to provide researchers, scientists, and drug development professionals with objective, data-driven insights. This guide summarizes the in vitro efficacy of the 3-nitropyridine analog, 4AZA2996, against a panel of human cancer cell lines and benchmarks its performance against Doxorubicin, Paclitaxel, and Cisplatin.
The investigational compound, 4AZA2996, a 3-nitropyridine derivative, has demonstrated potent cytotoxic effects in preclinical studies.[1] This guide presents a comparative analysis of its half-maximal inhibitory concentration (IC50) values alongside those of widely used anticancer agents. The data is intended to facilitate an informed evaluation of the potential of this and similar chemical scaffolds in oncology research and development.
Comparative Efficacy (IC50)
The antitumor activity of 4AZA2996 and standard chemotherapeutic agents was evaluated across various human cancer cell lines. The IC50 values, representing the concentration of a drug that inhibits 50% of cell growth in vitro, are presented in the tables below. Lower IC50 values are indicative of higher potency.
Table 1: Antitumor Activity of 3-Nitropyridine Analog (4AZA2996)
| Cell Line | Cancer Type | IC50 of 4AZA2996 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 4.0[1] |
Table 2: Antitumor Activity of Standard Chemotherapeutic Agents
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | IC50 of Paclitaxel (nM) | IC50 of Cisplatin (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5[2][3] | - | - |
| A549 | Lung Carcinoma | > 20[2][3] | - | - |
| HT-29 | Colorectal Adenocarcinoma | - | - | - |
| HCT116 | Colorectal Carcinoma | - | - | - |
Note: IC50 values can exhibit variability between studies due to factors such as assay conditions, cell passage number, and exposure time. The data presented represents values reported in the scientific literature.
Experimental Protocols
The determination of IC50 values was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (3-nitropyridine analog, Doxorubicin, Paclitaxel, Cisplatin) is prepared in a culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A control group of cells is treated with a vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the wells is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway implicated in cancer cell survival and a typical workflow for evaluating antitumor compounds.
References
DFT Comparison of 2-Ethoxy- and 2-Methoxy-3,5-dinitropyridine Reactivity in Nucleophilic Aromatic Substitution
A computational analysis of the reactivity of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine towards nucleophilic aromatic substitution (SNAr) reveals distinct differences in their thermodynamic and kinetic profiles. This guide summarizes the key findings from a Density Functional Theory (DFT) study, providing researchers, scientists, and drug development professionals with comparative data to inform compound selection and reaction optimization.
A theoretical investigation into the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine has been conducted to elucidate their relative reactivities.[1] The study employed quantum mechanical calculations to model the reaction pathways, including both uncatalyzed and base-catalyzed mechanisms.[1] The presence of two electron-withdrawing nitro groups at the 3 and 5 positions of the pyridine ring significantly enhances the electrophilicity of the carbon at the 2-position, making it susceptible to nucleophilic attack.[1][2]
Data Summary
The following table summarizes the key quantitative data obtained from the DFT calculations for the uncatalyzed SNAr reaction with piperidine.
| Compound | Activation Energy (Decomposition of Meisenheimer Complex) | Reaction Exothermicity (Gibbs Free Energy) |
| 2-ethoxy-3,5-dinitropyridine | ~28 kcal/mol | ~ -6.5 kcal/mol |
| 2-methoxy-3,5-dinitropyridine | ~28 kcal/mol | ~ -0.6 kcal/mol |
Reactivity Analysis
The computational results indicate that for the uncatalyzed reaction, the rate-determining step is the decomposition of the Meisenheimer intermediate, with a significant activation barrier of approximately 28 kcal/mol for both compounds.[1] However, the overall thermodynamics of the reactions differ notably. The reaction of 2-ethoxy-3,5-dinitropyridine with piperidine is significantly more exothermic (~ -6.5 kcal/mol) compared to the reaction of its 2-methoxy counterpart (~ -0.6 kcal/mol).[1] This suggests that while the initial barrier to reaction is similar, the formation of the substitution product is thermodynamically more favorable for the ethoxy derivative.
The study also explored a base-catalyzed pathway, which was found to significantly lower the activation barrier to about 14.8 kcal/mol.[1] In this catalyzed scenario, the rate-determining step shifts to the initial formation of the Meisenheimer complex.[1]
Experimental and Computational Protocols
The theoretical calculations were performed using the hybrid density functional theory (DFT) method B3PW91 with the 6–31G(d,p) basis set.[1] The study modeled the SNAr reaction between 3,5-dinitroethoxypyridine (1a) or 3,5-dinitromethoxypyridine (1b) and piperidine (2) in the gas phase.[1] The reaction pathways, including the formation and decomposition of the Meisenheimer complex, were investigated for both uncatalyzed and base-catalyzed conditions.[1] Key thermodynamic parameters such as Gibbs free energy and activation energy were calculated to determine the feasibility and efficiency of the reactions.[1]
Reaction Pathway Diagram
The following diagram illustrates the uncatalyzed two-step SNAr reaction mechanism, highlighting the formation of the Meisenheimer intermediate.
Caption: Uncatalyzed SNAr reaction pathway for 2-alkoxy-3,5-dinitropyridines.
References
Navigating Nucleophilic Aromatic Substitution on the 3,5-Dinitropyridine Scaffold: A Comparative Kinetic Analysis
A comprehensive examination of the kinetic landscape of nucleophilic aromatic substitution (SNAr) on the 3,5-dinitropyridine ring system reveals a significant disparity in reactivity based on the nature of the leaving group at the C2 position. While direct kinetic analysis of 3,5-dinitropyridin-2-amine with various nucleophiles is limited due to the poor leaving group ability of the amino moiety, a detailed comparative guide can be constructed using the closely related and extensively studied analogue, 2-chloro-3,5-dinitropyridine. This guide provides researchers, scientists, and drug development professionals with a quantitative comparison of nucleophile reactivity, detailed experimental protocols for kinetic analysis, and a visual representation of the experimental workflow.
The high electrophilicity of the pyridine ring, activated by two strongly electron-withdrawing nitro groups at the 3 and 5 positions, makes it susceptible to nucleophilic attack. The kinetics of these reactions are of paramount importance in synthetic chemistry and drug discovery for the rational design of reaction conditions and the prediction of product formation.
Comparative Kinetic Data: Reactions of 2-Chloro-3,5-dinitropyridine
To provide a quantitative comparison of the reactivity of various nucleophiles with the 3,5-dinitropyridine core, we have summarized the second-order rate constants (k2) for the reaction of 2-chloro-3,5-dinitropyridine with a range of substituted anilines and aryloxide ions in methanol. The data, presented in Table 1, showcases the influence of the nucleophile's electronic properties on the reaction rate.
| Nucleophile | Substituent | Temperature (°C) | k2 (10⁻³ L mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| Aniline | 4-OCH₃ | 25 | 11.5 | 49.3 | -99 |
| Aniline | 4-CH₃ | 25 | 4.47 | 53.9 | -93 |
| Aniline | H | 25 | 1.33 | 57.2 | -94 |
| Aniline | 4-Br | 25 | 0.38 | 62.1 | -93 |
| Aniline | 3-Cl | 25 | 0.16 | 65.1 | -95 |
| Aniline | 4-COCH₃ | 25 | 0.08 | 69.3 | -91 |
| Aniline | 4-CN | 25 | 0.03 | 73.0 | -91 |
| Aniline | 4-NO₂ | 25 | 0.005 | 83.2 | -82 |
| Phenoxide | 4-OCH₃ | 25 | 166 | 49.0 | -77 |
| Phenoxide | 4-CH₃ | 25 | 93.3 | 50.7 | -77 |
| Phenoxide | H | 25 | 44.7 | 52.8 | -78 |
| Phenoxide | 4-Cl | 25 | 20.9 | 55.4 | -78 |
| Phenoxide | 3-Cl | 25 | 11.2 | 57.0 | -79 |
| Phenoxide | 4-CN | 25 | 2.5 | 62.8 | -78 |
| Phenoxide | 3-NO₂ | 25 | 1.5 | 64.9 | -77 |
| Phenoxide | 4-NO₂ | 25 | 0.8 | 67.3 | -77 |
Data compiled from studies on the kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines and aryloxide ions in methanol.[1][2]
The data clearly indicates that electron-donating groups on the nucleophile enhance the reaction rate, while electron-withdrawing groups decrease it. This is consistent with the SNAr mechanism, where the nucleophilic attack on the electron-deficient pyridine ring is the rate-determining step.
The Challenge of the Amino Leaving Group
The amino group (NH₂) is a significantly poorer leaving group than a halide like chloride. This is due to the high basicity of its conjugate acid (NH₃) compared to HCl. Consequently, the nucleophilic aromatic substitution on this compound is a much less favorable process and requires more forcing conditions, if it proceeds at all. This inherent lack of reactivity is the primary reason for the scarcity of kinetic data for this specific compound.
Experimental Protocol for Kinetic Analysis of SNAr Reactions of Dinitropyridines
The following is a generalized experimental protocol for determining the kinetics of the reaction of an activated pyridine, such as 2-chloro-3,5-dinitropyridine, with a nucleophile. This method is readily adaptable for studying the reactivity of other dinitropyridine derivatives.
Objective: To determine the second-order rate constant for the reaction between a 2-substituted-3,5-dinitropyridine and a nucleophile by monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
2-substituted-3,5-dinitropyridine (e.g., 2-chloro-3,5-dinitropyridine)
-
Nucleophile (e.g., a substituted aniline or phenoxide)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or DMSO)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-substituted-3,5-dinitropyridine in the chosen anhydrous solvent of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various known concentrations (e.g., ranging from 0.01 M to 0.1 M).
-
-
Kinetic Measurements:
-
Set the thermostatted UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λmax) of the reaction product by allowing a reaction mixture to go to completion and recording its UV-Vis spectrum. The starting material should have minimal absorbance at this wavelength.
-
For each kinetic run, pipette a known volume of the dinitropyridine stock solution into a quartz cuvette.
-
Initiate the reaction by rapidly injecting a known volume of a nucleophile stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the dinitropyridine to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue data collection for at least three half-lives of the reaction.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each concentration of the nucleophile is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at infinite time (reaction completion).
-
Plot the calculated kobs values against the corresponding concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of the linear plot of kobs versus [Nucleophile], according to the equation: kobs = k₂[Nucleophile].
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the kinetic analysis of the SNAr reaction.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dinitropyridin-2-amine: A Guide for Laboratory Professionals
Essential guidance for the responsible management and disposal of 3,5-Dinitropyridin-2-amine in research and development settings, ensuring personnel safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a nitrated aromatic amine, requires careful management as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides a procedural framework for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Always handle this chemical within a well-ventilated area, preferably inside a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat and, if a significant spill occurs, chemical-resistant clothing.
In the event of accidental exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.
-
Skin: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. The following steps outline the process for preparing this chemical for disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated and Nitrated Organic Solids."
-
It is crucial to not mix this compound waste with other waste streams, especially incompatible materials, to prevent dangerous chemical reactions.
-
-
Container Selection and Labeling:
-
Use a container made of a material that is non-reactive with the chemical, such as glass or high-density polyethylene (HDPE).
-
The container must be in good condition with a secure, leak-proof cap.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate quantity of the waste.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.
-
Ensure the container is placed in secondary containment to mitigate the impact of any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies on waste storage duration, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Follow their specific procedures for waste manifest and collection.
-
-
Disposal of Empty Containers:
-
Any container that has held this compound must also be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must also be collected and disposed of as hazardous waste.
-
Quantitative Data Summary
For the proper handling and disposal of this compound, the following quantitative data from safety data sheets is essential:
| Parameter | Value | Source |
| Acute Toxicity, Oral | Category 3 | Safety Data Sheet |
| Acute Toxicity, Dermal | Category 3 | Safety Data Sheet |
| Acute Toxicity, Inhalation | Category 3 | Safety Data Sheet |
| Skin Corrosion/Irritation | Category 2 | Safety Data Sheet |
| Serious Eye Damage/Irritation | Category 2A | Safety Data Sheet |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | Safety Data Sheet |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
